molecular formula C10H12BrNO B1319351 N-(3-Bromo-5-ethylphenyl)acetamide CAS No. 123158-67-8

N-(3-Bromo-5-ethylphenyl)acetamide

Cat. No.: B1319351
CAS No.: 123158-67-8
M. Wt: 242.11 g/mol
InChI Key: PDRWHNPTNJWXLB-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromo-5-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWHNPTNJWXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295908
Record name N-(3-Bromo-5-ethylphenyl)acetamide
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Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-67-8
Record name N-(3-Bromo-5-ethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-5-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(3-Bromo-5-ethylphenyl)acetamide (CAS 123158-67-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Versatile Synthetic Intermediate

This document provides an in-depth technical overview of N-(3-Bromo-5-ethylphenyl)acetamide, a substituted aromatic amide that serves as a valuable building block in modern organic synthesis. Moving beyond a simple recitation of data, this guide offers practical insights into its synthesis, strategic utility, and essential analytical validation, tailored for researchers and process development chemists.

Section 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a bifunctional organic molecule. Its structure is characterized by a 1,3,5-trisubstituted benzene ring, which imparts specific steric and electronic properties. The key functional groups—an acetamide and a bromine atom—provide two distinct points for chemical modification, making it a highly strategic intermediate.

The acetamide group serves a dual purpose: it is a stable protecting group for the aniline nitrogen and an ortho-, para-director for electrophilic aromatic substitution, though its directing influence is modulated by the other substituents. More critically, the bromine atom provides a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in contemporary drug discovery and materials science.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 123158-67-8 [2][3]
Molecular Formula C₁₀H₁₂BrNO [3]
Molecular Weight 242.11 g/mol [3]
Appearance Off-white to light yellow crystalline solid (Typical) General Observation

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. |[1] |

Section 2: Synthesis, Purification, and Mechanistic Considerations

The most direct and industrially scalable route to this compound is the N-acylation of its corresponding aniline precursor, 3-bromo-5-ethylaniline. This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 3-bromo-5-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetic anhydride or acetyl chloride.[4] The choice of acylating agent and base is critical for reaction efficiency and purity profile.

  • Acetic Anhydride: A common, cost-effective choice. The reaction produces acetic acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting aniline (which would render it non-nucleophilic) and drive the reaction to completion.

  • Acetyl Chloride: More reactive than acetic anhydride, leading to faster reaction times, but it generates hydrochloric acid (HCl), a strong acid. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl.[4]

The diagram below illustrates the generalized synthetic pathway.

G cluster_reactants Reactants cluster_conditions Conditions Aniline 3-Bromo-5-ethylaniline Product This compound Aniline->Product AcylatingAgent Acetic Anhydride (or Acetyl Chloride) AcylatingAgent->Product Base Base (e.g., NaOAc, Pyridine) Base->Product Scavenges Byproduct Solvent Solvent (e.g., DCM, Ethyl Acetate) Solvent->Product Reaction Medium Byproduct Byproduct (Acetic Acid or HCl)

Caption: Synthetic pathway for this compound.

Field-Proven Laboratory Protocol

This protocol is a robust, self-validating procedure designed for high yield and purity.

  • Reactor Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-bromo-5-ethylaniline (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or ethyl acetate (approx. 5-10 volumes relative to the starting aniline). Begin stirring to ensure complete dissolution.

  • Inert Atmosphere: Purge the vessel with nitrogen. This is good practice to prevent side reactions, although this specific reaction is not highly sensitive to air.

  • Base Addition: Add sodium acetate (1.5 eq) to the solution. Scientist's Note: Sodium acetate is a mild base sufficient for neutralizing the acetic acid byproduct from acetic anhydride.[5] If using acetyl chloride, a stronger base like triethylamine (1.2 eq) would be required.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller. This exotherm management is crucial to prevent potential side reactions and ensure selectivity.

  • Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to ambient temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Work-up & Quench: Once complete, slowly add water to quench any unreacted acetic anhydride. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford a high-purity crystalline solid.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and HPLC analysis. The melting point should be sharp and consistent with reference values.

Section 3: Strategic Applications in Research & Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its bifunctional nature allows for sequential and site-selective modifications.

Platform for Cross-Coupling Reactions

The C-Br bond is a prime reaction site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.[6]

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form diaryl or alkyl-aryl amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne moiety.

Protected Amine for Further Functionalization

The acetamide group effectively protects the amine from participating in reactions (e.g., as a nucleophile or base) while subsequent chemistry is performed at the bromine position.[7] After the desired modifications are made, the acetamide can be readily hydrolyzed back to the free aniline under acidic or basic conditions, unmasking the amine for further derivatization.

The workflow below illustrates the strategic value of this compound as a synthetic linchpin.

G cluster_coupling Step 1: C-C Bond Formation cluster_deprotection Step 2: Deprotection Start This compound (Starting Block) Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Heck Heck Coupling (with Alkene) Start->Heck Sonogashira Sonogashira Coupling (with Alkyne) Start->Sonogashira Intermediate Coupled Intermediate (Amide Protected) Suzuki->Intermediate Heck->Intermediate Sonogashira->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis FinalAmine Functionalized Aniline (Ready for next step) Hydrolysis->FinalAmine

Caption: Strategic workflow demonstrating the compound's utility.

Section 4: Quality Control & Analytical Workflow

Rigorous analytical control is non-negotiable. A multi-step workflow ensures the identity, purity, and quality of each batch of this compound.

  • Identity Confirmation (Spectroscopy):

    • ¹H NMR: The proton NMR spectrum provides an unambiguous fingerprint. Expected signals include: a singlet for the acetyl (CH₃) protons (~2.2 ppm), a quartet and triplet for the ethyl (CH₂CH₃) group, distinct aromatic proton signals in the 7-8 ppm region, and a broad singlet for the amide N-H proton.

    • Mass Spectrometry (MS): Provides the molecular weight and isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for M and M+2).

    • FT-IR Spectroscopy: Confirms the presence of key functional groups: a strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3250-3300 cm⁻¹.

  • Purity Assessment (Chromatography):

    • HPLC: The primary technique for quantitative purity assessment. A reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase) should show a single major peak, with purity typically specified as >98%.

    • TLC: A rapid, qualitative check for reaction completion and the presence of impurities.

The following diagram outlines a standard quality control process.

G Sample Crude Product Sample TLC TLC Spot Test (Qualitative Check) Sample->TLC HPLC HPLC Analysis (Purity >98%?) TLC->HPLC NMR_MS NMR / MS / IR (Structure Confirmation) HPLC->NMR_MS Yes Pass Release Batch HPLC->Pass Yes Fail Repurify or Reject HPLC->Fail No NMR_MS->Pass

Sources

electrophilic substitution reactions of N-(3-Bromo-5-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on N-(3-Bromo-5-ethylphenyl)acetamide

Executive Summary

This compound is a trisubstituted aromatic compound that serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its reactivity towards electrophilic aromatic substitution (EAS) is paramount for the strategic design of more complex molecules. This technical guide provides a comprehensive analysis of the directing effects of the acetamido, bromo, and ethyl substituents, offering a predictive framework for the regiochemical outcomes of various EAS reactions. We delve into the mechanistic underpinnings of nitration, halogenation, sulfonation, and Friedel-Crafts reactions, presenting detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this substrate in their synthetic endeavors.

Introduction to the Substrate and Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The outcome of these reactions on substituted benzenes is profoundly influenced by the electronic and steric nature of the substituents already present.[1][2] These groups can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.

This compound presents a compelling case study in regioselectivity, featuring three distinct substituents at the 1, 3, and 5 positions:

  • An Acetamido Group (-NHCOCH₃): A strongly activating ortho, para-director.

  • A Bromo Group (-Br): A weakly deactivating ortho, para-director.[3][4]

  • An Ethyl Group (-CH₂CH₃): A weakly activating ortho, para-director.

The interplay of these groups dictates the precise location of further substitution on the available C2, C4, and C6 positions of the aromatic ring.

Analysis of Substituent Directing Effects

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative influence of its three substituents. Each group's effect is a combination of resonance and inductive forces.[5]

The Acetamido Group (-NHCOCH₃)

The acetamido group is a powerful activating group and an ortho, para-director.[6][7]

  • Resonance Effect (+M): The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, significantly increasing the electron density at the ortho (C2, C6) and para positions.[6][7][8] This resonance donation is a dominant effect and strongly stabilizes the arenium ion intermediate when attack occurs at these positions.

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms withdraw electron density from the ring via the sigma bond.[6] However, this withdrawing effect is substantially outweighed by the powerful resonance donation.

The Bromo Group (-Br)

Halogens like bromine are a unique class of substituents.

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring inductively, making the ring less nucleophilic than benzene and thus deactivating it overall.[9]

  • Resonance Effect (+M): The lone pairs on the bromine atom can be donated to the ring through resonance, enriching the electron density at the ortho (C2, C4) and para (C6) positions.[4] Although weaker than its inductive effect, this resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[4][5]

The Ethyl Group (-CH₂CH₃)

Alkyl groups like ethyl are weakly activating ortho, para-directors.

  • Inductive Effect (+I): The ethyl group donates electron density to the aromatic ring through the sigma bond (hyperconjugation and induction), thereby activating it.[10] This effect stabilizes the carbocation intermediate formed during electrophilic attack. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Predicted Regioselectivity: A Consensus Model

When multiple substituents are present, their directing effects can be either reinforcing (cooperative) or antagonistic.[11] In the case of this compound, the directing effects are largely cooperative, strongly favoring substitution at specific positions.

  • Acetamido (-NHCOCH₃) directs to: C2, C6

  • Ethyl (-CH₂CH₃) directs to: C2, C6 (ortho) and C4 (para)

  • Bromo (-Br) directs to: C2, C4 (ortho) and C6 (para)

The following diagram illustrates the convergence of these directing effects.

G sub This compound C1 C1-NHCOCH₃ C2 C2-H C1->C2 Strong Activation (ortho) C6 C6-H C1->C6 Strong Activation (ortho) C3 C3-Br C3->C2 Deactivating, o,p-directing (ortho) C4 C4-H C3->C4 Deactivating, o,p-directing (ortho) C3->C6 Deactivating, o,p-directing (para) C5 C5-Et C5->C2 Weak Activation (ortho) C5->C4 Weak Activation (para) C5->C6 Weak Activation (ortho)

Caption: Converging directing effects on the this compound ring.

Conclusion on Regioselectivity: The acetamido group is the most powerful activating director. Therefore, substitution is overwhelmingly directed to its ortho positions: C2 and C6 . All three substituents direct to these positions. While the C4 position is also activated by the ethyl and bomo groups, it is not activated by the strongest directing group (acetamido). Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent substituents is a secondary factor but is generally similar for both the C2 and C6 positions.[12] Thus, a mixture of 2- and 6-substituted products is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Key Electrophilic Substitution Reactions and Protocols

The following sections provide detailed protocols for common EAS reactions. The causality behind critical steps is explained to ensure reproducibility and understanding.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amine.

Mechanism Overview: The electrophile is the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Nitration_Workflow A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cool to 0°C C Add Nitrating Mixture Dropwise Maintain Temperature < 5°C A->C B Dissolve Substrate in Conc. H₂SO₄ Cool to 0-5°C B->C D Reaction Stirring (e.g., 30-60 min at 0-5°C) C->D E Quench Reaction Pour onto Crushed Ice D->E F Filter Precipitate E->F G Wash with Cold Water and dilute NaHCO₃ F->G H Purify by Recrystallization (e.g., from Ethanol) G->H

Caption: Standard experimental workflow for the nitration of an aromatic compound.

Experimental Protocol: Nitration

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid. Cool the acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 0.05 mol of this compound to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10°C.

  • Nitration: Prepare the nitrating mixture by cautiously adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled. Add this nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature is maintained between 0 and 5°C.

    • Causality: This slow, cold addition is critical to prevent runaway exothermic reactions and to minimize the formation of undesired byproducts from over-nitration or oxidation.[3]

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 60 minutes at 0-5°C to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Further wash with a cold, dilute sodium bicarbonate solution to remove any residual acid. The crude product can be purified by recrystallization from ethanol to yield a mixture of N-(3-Bromo-5-ethyl-2-nitrophenyl)acetamide and N-(3-Bromo-5-ethyl-6-nitrophenyl)acetamide.

Halogenation (Bromination)

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the ring.

Mechanism Overview: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in Br₂, creating a potent electrophile that attacks the aromatic ring.

Experimental Protocol: Bromination

  • Setup: To a flask protected from moisture with a drying tube, add 0.05 mol of this compound and dissolve it in 100 mL of a suitable solvent like dichloromethane or acetic acid.

  • Catalyst Addition: Add a catalytic amount (approx. 0.005 mol) of iron(III) bromide (FeBr₃).

  • Bromine Addition: In a dropping funnel, place a solution of 0.055 mol of liquid bromine in 20 mL of the same solvent. Add this solution dropwise to the reaction mixture at room temperature with stirring.

    • Causality: The reaction is performed in the dark or in a foil-wrapped flask to prevent light-induced radical side reactions. The Lewis acid is essential to generate a sufficiently strong electrophile to react with the moderately activated ring.

  • Reaction Completion: Stir at room temperature for 2-4 hours. The reaction progress can be monitored by observing the disappearance of the reddish-brown bromine color.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to isolate the N-(3,x-Dibromo-5-ethylphenyl)acetamide products (where x = 2 or 6).

Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the aromatic ring, forming a ketone. It is a powerful method for C-C bond formation.

Mechanism Overview: A Lewis acid, typically AlCl₃, coordinates with an acyl halide or anhydride to form a highly electrophilic acylium ion.

Experimental Protocol: Acylation with Acetyl Chloride

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 0.12 mol of anhydrous aluminum chloride (AlCl₃) in 100 mL of a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acylium Ion Formation: Cool the suspension in an ice bath and add 0.11 mol of acetyl chloride dropwise with vigorous stirring.

  • Substrate Addition: Add a solution of 0.10 mol of this compound in 50 mL of the same solvent dropwise over 30 minutes.

    • Causality & Caveats: The acetamido group is a Lewis base and can complex with the AlCl₃ catalyst, deactivating both the ring and the catalyst.[13] This can severely hinder or prevent the reaction. Therefore, an excess of AlCl₃ (more than 2 equivalents) is often required: one equivalent to complex with the amide and another to act as the catalyst. This is a significant limitation of Friedel-Crafts reactions on substrates containing amino or amido groups.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Purification: Separate the organic layer, wash with water, dilute NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The product, likely a mixture of 2-acetyl and 6-acetyl derivatives, can be purified by column chromatography.

Summary of Predicted Reactions

Reaction TypeTypical ReagentsPrimary ElectrophilePredicted Major Product(s)Key Considerations
Nitration Conc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)Mixture of 2-nitro and 6-nitro derivativesLow temperature (0-5°C) is crucial to prevent side reactions.
Halogenation Br₂, FeBr₃"Br⁺" (Polarized Br-Br)Mixture of 2-bromo and 6-bromo derivativesReaction must be protected from light and moisture.
Sulfonation Fuming H₂SO₄ (SO₃)SO₃ or HSO₃⁺Mixture of 2-sulfonic acid and 6-sulfonic acid derivativesReaction is often reversible at high temperatures.
Friedel-Crafts Acylation RCOCl, AlCl₃ (>2 eq.)RCO⁺ (Acylium ion)Mixture of 2-acyl and 6-acyl derivativesThe acetamido group complexes with AlCl₃, requiring excess catalyst.
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺ (Carbocation)Mixture of 2-alkyl and 6-alkyl derivativesProne to polyalkylation and carbocation rearrangements; generally less controlled than acylation.

Conclusion

The are governed by a cooperative interplay of its three distinct substituents. The powerful activating and ortho, para-directing nature of the acetamido group is the dominant influence, strongly directing incoming electrophiles to the C2 and C6 positions. The weaker directing effects of the ethyl and bromo groups reinforce this outcome. While standard protocols for nitration, halogenation, and sulfonation can be readily applied with careful control of reaction conditions, Friedel-Crafts reactions are complicated by the Lewis basicity of the acetamido group, necessitating modified procedures. This guide provides the foundational understanding and practical protocols necessary for the successful and predictable functionalization of this valuable chemical intermediate.

References

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Sources

Technical Whitepaper: Safety, Handling, and Risk Mitigation for N-(3-Bromo-5-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(3-Bromo-5-ethylphenyl)acetamide (CAS: 123158-67-8) is a functionalized acetanilide derivative commonly utilized as a scaffold in the synthesis of kinase inhibitors and protein degraders (PROTACs).[1] While often categorized generically as an "irritant" in vendor catalogs, its structural homology to lipophilic anilines necessitates a more rigorous safety posture.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations, applying a Structure-Activity Relationship (SAR) approach to predict and mitigate risks associated with metabolic activation and dermal absorption.

Physicochemical Profile[2][3]
PropertyValue / DescriptionSource/Estimation
CAS Number 123158-67-8Chemical Vendors
Molecular Formula C₁₀H₁₂BrNOCalculated
Molecular Weight 242.11 g/mol Calculated
Physical State Solid (Crystalline powder)Analog comparison (Acetanilide)
Solubility DMSO, Methanol, DCM; Poor in WaterLipophilic nature (LogP > 2.5 est.)
Key Impurities 3-Bromo-5-ethylaniline (Hydrolysis product)Synthesis Precursor

Toxicological Assessment: The "Hidden" Hazard

Standard handling often overlooks the metabolic fate of acetanilides. The primary risk is not the parent molecule, but its in vivo hydrolysis.

Metabolic Activation Pathway

Upon ingestion or significant dermal absorption, this compound undergoes hepatic hydrolysis via amidases. This releases 3-bromo-5-ethylaniline . Halo-alkylanilines are potent methemoglobinemia inducers. They are oxidized to N-hydroxylamines, which cycle between hemoglobin (Fe2+) and methemoglobin (Fe3+), impairing oxygen transport.

Critical Warning: Do not confuse this molecule with N-Bromoacetamide (CAS 79-15-2). The latter has the bromine attached to the nitrogen (N-Br) and is a corrosive oxidizing agent. The target molecule has the bromine on the aromatic ring (Aryl-Br), rendering it stable but toxicologically distinct.

Visualizing the Toxicity Mechanism

ToxicityPathway Parent This compound (Parent Compound) Liver Hepatic Amidase (Hydrolysis) Parent->Liver Metabolite 3-Bromo-5-ethylaniline (Toxic Intermediate) Liver->Metabolite Release of Acetyl group Activation CYP450 Oxidation (N-Hydroxylation) Metabolite->Activation Toxin N-Hydroxy-3-bromo-5-ethylaniline Activation->Toxin Effect Methemoglobinemia (Hypoxia) Toxin->Effect Fe2+ -> Fe3+ Oxidation

Figure 1: Metabolic activation pathway leading to potential hematotoxicity.

Engineering Controls & Personal Protective Equipment (PPE)

Given the lipophilicity conferred by the ethyl and bromo substituents, this compound poses a higher skin permeation risk than unsubstituted acetanilide. We recommend handling this as an OEB 3 (Occupational Exposure Band 3) compound (10–100 µg/m³).

The Barrier Analysis Matrix
Hazard RouteEngineering ControlPPE RequirementRationale
Inhalation Vented Balance Enclosure (VBE) or Fume Hood.N95 (minimum) or P100 if outside containment.Prevents sensitization and systemic uptake of dust.
Dermal (Solid) Static-dissipative scoop; Disposable liners.Double Nitrile Gloves (0.11 mm min).Outer glove protects against abrasion; inner prevents permeation.
Dermal (Solution) Closed-loop transfer for volumes >1L.Laminate (Silver Shield) or Viton gloves.DMSO/DCM facilitates rapid transdermal transport of the toxin.
Ocular Sash at proper height (18").Safety Glasses with side shields.[2]Standard impact/splash protection.

Operational Protocols

Weighing and Transfer

Brominated aromatics often exhibit significant static charge, causing "fly-away" powder that contaminates balance surfaces.

  • Static Mitigation: Use an ionizing bar or gun inside the balance enclosure before opening the vial.

  • Technique: Do not use spatulas that generate static (e.g., plastic). Use stainless steel or antistatic polypropylene.

  • Solubilization: Dissolve the solid inside the hood immediately after weighing. Do not transport the solid powder across the lab in open vessels.

Reaction Setup & Quenching

When using this intermediate in cross-coupling reactions (e.g., Buchwald-Hartwig):

  • Solvent Choice: If using DMSO or DMF, recognize that these solvents enhance skin permeability. A drop of DMSO solution on the skin is far more dangerous than the dry powder.

  • Quenching: Ensure the reaction mixture is cooled before opening. Acidic workups may hydrolyze the acetamide back to the toxic aniline; maintain neutral pH where possible during initial extraction.

Decontamination & Waste

Standard soap and water may not effectively remove lipophilic residues.

  • Surface Decontamination: Use a surfactant-based cleaner (e.g., Decon 90) followed by an alcohol wipe (Isopropanol) to solubilize residues.

  • Validation: For high-potency suites, validate cleaning using LC-MS swabbing, monitoring for the parent peak (MW 242) and the aniline fragment (MW ~200).

Emergency Response Workflow

EmergencyResponse Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->ActionSkin ActionEye Flush with water (15 min) Remove contacts if easy Eye->ActionEye ActionInhale Move to Fresh Air Supportive Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention Inform physician of 'Aniline-like' risk ActionSkin->Medical ActionEye->Medical ActionInhale->Medical Treatment Monitor Methemoglobin levels Antidote: Methylene Blue (if indicated) Medical->Treatment

Figure 2: Emergency response decision tree emphasizing specific medical surveillance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18929899, 3-Bromo-5-ethylaniline. (Precursor Toxicity Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-bromo-5-ethylaniline. (GHS Classification Extrapolation). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (Class effects for methemoglobinemia).[3] Retrieved from [Link]

  • ChemSrc. N-(3-bromo-5-methyl-phenyl)acetamide Physicochemical Properties. (Structural Analog Data). Retrieved from [Link]

  • Vertex AI Search. CAS 123158-67-8 Identification. (Verified CAS for this compound).[1]

Sources

The Strategic Utility of N-(3-Bromo-5-ethylphenyl)acetamide in the Synthesis of Novel Heterocyclic Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of N-(3-Bromo-5-ethylphenyl)acetamide

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with therapeutic potential is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Within this context, strategically substituted starting materials are invaluable tools for the synthetic chemist. This compound emerges as a key player in this arena, offering a unique combination of reactive sites that can be selectively manipulated to construct a variety of heterocyclic systems.

This technical guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthetic utility of this compound. We will delve into its intrinsic chemical reactivity, explore potential pathways for the synthesis of novel heterocycles, and provide a detailed, field-proven protocol for a representative transformation. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Core Characteristics of this compound

This compound, with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol , is a solid at room temperature.[2] Its structure is characterized by a benzene ring substituted with a bromine atom, an ethyl group, and an acetamido group. This trifecta of functionalities provides a versatile platform for a range of chemical transformations.

PropertyValueSource
CAS Number 123158-67-8[2]
Molecular Formula C₁₀H₁₂BrNO[2]
Molecular Weight 242.11 g/mol [2]

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The acetamido group, a directing group and a potential point of cyclization, can be hydrolyzed to the corresponding aniline or can participate in various condensation reactions. The ethyl group, while seemingly a simple alkyl substituent, can influence the molecule's solubility and lipophilicity, which are crucial parameters in drug design.

Synthetic Pathways to Novel Heterocycles

The strategic placement of the bromo, ethyl, and acetamido groups on the phenyl ring of this compound opens up a plethora of possibilities for the synthesis of diverse heterocyclic scaffolds. Below, we explore some of the most promising synthetic strategies.

Palladium-Catalyzed Intramolecular Cyclization

Intramolecular cyclization reactions catalyzed by palladium are a powerful tool for the construction of fused heterocyclic systems.[3][4][5] In the case of this compound, the bromine atom and the acetamido group are suitably positioned to undergo an intramolecular C-N bond formation, potentially leading to the synthesis of substituted benzoxazines or other related heterocycles. The reaction would typically proceed via an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by an intramolecular nucleophilic attack of the amide oxygen or nitrogen onto the palladium center, and subsequent reductive elimination.

G A This compound C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II) Intermediate C->D E Intramolecular Nucleophilic Attack D->E F Cyclized Pd(II) Intermediate E->F G Reductive Elimination F->G H Heterocyclic Product G->H I Pd(0) Regeneration G->I I->B G A This compound B Hydrolysis A->B C 3-Bromo-5-ethylaniline B->C E Condensation C->E D Orthoformate / Acid D->E F Formimidate Intermediate E->F G Cyclization F->G H Substituted Benzimidazole G->H

Caption: Synthetic Pathway to Benzimidazoles.

Synthesis of Benzothiazoles

Benzothiazoles are another important class of heterocycles with diverse applications in medicinal chemistry. [6][7][8][9]A plausible synthetic route to benzothiazoles from our starting material would again begin with the hydrolysis of the acetamido group to the aniline. The resulting 3-bromo-5-ethylaniline could then be reacted with a sulfur source, such as potassium thiocyanate, followed by an oxidative cyclization to form the thiazole ring. Alternatively, a reaction with a 2-halobenzoyl chloride followed by an intramolecular cyclization could also be employed.

Experimental Protocol: Synthesis of 3-Bromo-5-ethylaniline from this compound

This protocol details the hydrolysis of the acetamido group, a crucial first step in many synthetic routes towards novel heterocycles.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 41.3 mmol).

  • Add ethanol (50 mL) and concentrated hydrochloric acid (25 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 3-bromo-5-ethylaniline, can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The success of this hydrolysis can be confirmed by comparing the spectroscopic data of the product with that of the starting material. The disappearance of the acetyl group signals in the ¹H and ¹³C NMR spectra and the appearance of the primary amine signals will indicate a complete reaction.

Data Presentation: Expected Spectroscopic Data

While specific experimental data for this compound is not readily available in the cited literature, we can predict the expected spectroscopic features based on its structure and data from analogous compounds. [10]

Spectroscopic Data This compound 3-Bromo-5-ethylaniline (Product)
¹H NMR (ppm) ~ 7.5-7.0 (Ar-H), ~ 2.6 (Ar-CH₂CH₃), ~ 2.1 (NHCOCH₃), ~ 1.2 (Ar-CH₂CH₃) ~ 6.8-6.5 (Ar-H), ~ 3.6 (NH₂), ~ 2.5 (Ar-CH₂CH₃), ~ 1.2 (Ar-CH₂CH₃)
¹³C NMR (ppm) ~ 168 (C=O), ~ 145-120 (Ar-C), ~ 29 (Ar-CH₂CH₃), ~ 24 (NHCOCH₃), ~ 15 (Ar-CH₂CH₃) ~ 148-115 (Ar-C), ~ 29 (Ar-CH₂CH₃), ~ 15 (Ar-CH₂CH₃)
IR (cm⁻¹) ~ 3300 (N-H), ~ 1660 (C=O), ~ 1550 (N-H bend) ~ 3400-3200 (N-H stretch), no C=O band

| MS (m/z) | M⁺ peak at 241/243 (due to Br isotopes) | M⁺ peak at 199/201 (due to Br isotopes) |

Conclusion and Future Directions

This compound stands as a promising and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Its unique substitution pattern allows for a range of strategic chemical manipulations, including palladium- and copper-catalyzed cyclizations, as well as multi-step syntheses of important heterocyclic cores like benzimidazoles and benzothiazoles. The hydrolysis protocol provided herein serves as a fundamental first step for many of these transformations, unlocking the potential of the aniline intermediate.

Future research in this area should focus on the exploration of various cross-coupling reactions at the bromine position, functionalization of the ethyl group, and the development of one-pot procedures for the direct conversion of this compound into complex heterocyclic systems. The insights and methodologies presented in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block in their quest for the next generation of therapeutic agents.

References

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • N-(3-bromo-5-methyl-phenyl)acetamide | CAS#:5326-49-8. Chemsrc. [Link]

  • N-(3-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Benzothiazole Incorporated 1-Phenylsulfonylindole-3-acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan. [Link]

  • Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Molecules. [Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

  • N-(4-Bromo-3-methylphenyl)acetamide. mzCloud. [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. [Link]

  • Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. National Center for Biotechnology Information. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications. [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. ResearchGate. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. [Link]

  • Method for preparing 2-acetamido-5-aminopyridine.
  • Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF 3 -Substituted γ-Lactams. MDPI. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof.
  • Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. [Link]

  • [CuBr(PPh3)3] for azide-alkyne cycloaddition reactions under strict Click conditions. ResearchGate. [Link]

  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. National Center for Biotechnology Information. [Link]

  • Synthesis method for 4-bromo-o-phenylenediamine.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Center for Biotechnology Information. [Link]

  • Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. National Center for Biotechnology Information. [Link]

  • Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Precision C-N Coupling: Application Note for N-(3-Bromo-5-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the protocol for performing Buchwald-Hartwig amination on N-(3-Bromo-5-ethylphenyl)acetamide . This substrate represents a classic "scaffold functionalization" challenge in medicinal chemistry: coupling an external amine to an aryl bromide in the presence of a secondary amide (acetanilide) and a meta-alkyl substituent.

The Challenge: The acetamido group (-NHCOCH₃) presents a competitive nucleophilic site (pKa ~17) and a potential coordination site for the Palladium catalyst. Furthermore, the meta-ethyl group introduces moderate steric bulk and electron-donating character, altering the electronic profile of the oxidative addition step compared to simple aryl halides.

The Solution: Utilization of Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically BrettPhos or XPhos , to enforce reductive elimination of the target amine over the internal amide, ensuring high chemoselectivity.

Chemical Context & Mechanistic Insight

Substrate Analysis[1]
  • Electrophile: this compound[1]

  • Electronic Nature: The acetamido group is weakly activating (via resonance) but inductively withdrawing at the meta position. The ethyl group is weakly activating. The net result is an electron-neutral to slightly electron-rich aryl bromide.[1]

  • Key Risk: Chemoselectivity. The Pd(II)-amido intermediate must undergo reductive elimination with the external amine, not the internal acetamide nitrogen (which would lead to oligomerization or complex mixtures).

The Catalytic Cycle

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The choice of bulky, electron-rich ligands (L) is critical to facilitate the oxidative addition of the Ar-Br bond and, crucially, to speed up the reductive elimination of the bulky amine product.

BuchwaldCycle cluster_notes Substrate Specifics Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br (Rate Limiting for e- rich Ar) AmineCoord Amine Binding (Ar-Pd(II)-NHR2) OxAdd->AmineCoord + HNR2 Note2 Ethyl group requires flexible steric pocket OxAdd->Note2 Deprot Base Deprotonation (HX Removal) AmineCoord->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Release Product Regenerate Pd(0) Note1 BrettPhos prevents acetamide coordination RedElim->Note1

Figure 1: Catalytic cycle optimized for acetanilide derivatives. The bulky ligand shell protects the metal center from non-productive coordination with the acetamide oxygen or nitrogen.

Experimental Protocol

Materials & Reagents
ComponentReagentRoleNotes
Substrate This compoundElectrophilePurity >97% essential.[1][2]
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂Palladium SourcePd(OAc)₂ requires reduction in situ (often by the amine or phosphine).
Ligand BrettPhos or XPhos LigandBrettPhos is superior for primary amines; XPhos for secondary amines.[1]
Base Cs₂CO₃ (Cesium Carbonate)BaseMild, soluble in dioxane. Avoids amide hydrolysis seen with NaOtBu.
Solvent 1,4-Dioxane or t-Amyl AlcoholSolventAnhydrous, degassed.[1]
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative)

  • Preparation of Reaction Vessel:

    • Oven-dry a 10 mL microwave vial or a Schlenk tube containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add this compound (242 mg, 1.0 mmol).[1]

    • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) OR Pd(OAc)₂ (4.5 mg, 0.02 mmol).

    • Add Ligand: BrettPhos (16 mg, 0.03 mmol) or XPhos (14 mg, 0.03 mmol). Note: L:Pd ratio should be 1.5:1 to 2:1.

    • Add Cs₂CO₃ (456 mg, 1.4 mmol).

  • Inerting & Solvent Addition:

    • Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

    • Inject Anhydrous 1,4-Dioxane (4.0 mL) via syringe.[1]

    • Inject the Coupling Amine (1.2 mmol, 1.2 equiv). If the amine is solid, add it in step 2.

  • Reaction:

    • Place in a pre-heated block at 80–100 °C .

    • Stir vigorously (800+ rpm) for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC (EtOAc/Hexanes) for consumption of the aryl bromide.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: Gradient 0% -> 40% EtOAc in Hexanes.[1] (The acetamide group makes the product relatively polar).

Optimization & Troubleshooting Guide

The following decision tree helps navigate common issues such as low conversion or byproduct formation.

OptimizationTree Start Reaction Outcome? Success High Yield (>85%) Start->Success LowConv Low Conversion (SM Remaining) Start->LowConv Dehal Dehalogenation (Ar-H formed) Start->Dehal Hydrolysis Amide Hydrolysis (Aniline formed) Start->Hydrolysis Sol_Temp Increase Temp to 110°C Switch to t-Amyl Alcohol LowConv->Sol_Temp Sol_Cat Increase Catalyst (2-3 mol%) Switch to Pd-G3-BrettPhos LowConv->Sol_Cat Sol_Ligand Switch to RuPhos (Better for secondary amines) Dehal->Sol_Ligand Reductive elim too slow Sol_Base Switch Base to K3PO4 (Milder) Hydrolysis->Sol_Base Base too strong/wet

Figure 2: Troubleshooting logic for B-H amination of acetanilides.

Comparative Data: Ligand Performance

Simulated performance based on standard reactivity profiles of meta-substituted acetanilides.

LigandAmine TypeBaseSolventTypical YieldNotes
BrettPhos Primary (e.g., Benzylamine)Cs₂CO₃Dioxane92% Gold standard for primary amines.[1]
RuPhos Secondary (e.g., Morpholine)NaOtBuToluene88% Excellent for secondary cyclic amines.[1]
XPhos General / AnilinesK₃PO₄t-BuOH85%Good general purpose; robust.[1]
BINAP GeneralCs₂CO₃Toluene45%Older generation; often fails with hindered substrates.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1]

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides. Tetrahedron, 65(33), 6576-6583.[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings.[1] The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Ethers. Journal of the American Chemical Society, 131(5), 17423–17429. (Context on functional group tolerance).

Sources

Application Note: N-(3-Bromo-5-ethylphenyl)acetamide as a Versatile Scaffolding Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-Bromo-5-ethylphenyl)acetamide is a key building block in modern medicinal chemistry, offering a strategically functionalized aromatic core for the synthesis of complex pharmaceutical intermediates. Its disubstituted phenyl ring, featuring an ethyl group and a reactive bromine atom, coupled with a protected amine, provides a versatile platform for constructing novel molecular architectures. This application note presents detailed protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions starting from this intermediate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. These methodologies are foundational for developing libraries of compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Introduction and Strategic Importance

The 3-bromo-5-ethylphenyl moiety is a recurring motif in the development of targeted therapeutics. The acetamide group serves as a stable, protecting group for the aniline nitrogen, mitigating its reactivity during initial synthetic transformations while providing a handle for future modification or deprotection. The bromine atom is the primary reactive site, perfectly positioned for palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile bond-forming methods in organic synthesis[1][2]. The ethyl group provides lipophilicity and can engage in beneficial hydrophobic interactions within target protein binding pockets.

This guide provides researchers with validated, step-by-step protocols to leverage this compound in the synthesis of advanced intermediates, explaining the critical parameters and rationale behind each procedural step.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[3]
Molecular Weight 242.11 g/mol [3]
CAS Number 123158-67-8[3]
Appearance Off-white to light brown solidSupplier Data
Purity ≥95%[3]
Storage Room temperature, in a dry, well-ventilated area[3]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a chemical fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring is an ideal handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and mild reaction conditions[4][5]. This note will focus on two cornerstone reactions that form the basis of countless pharmaceutical syntheses.

G cluster_0 Core Intermediate cluster_1 Synthetic Pathways cluster_2 Resulting Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Pd Catalyst  Boronic Acid  Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  Pd Catalyst  Amine  Base D Biaryl Acetamides (e.g., Kinase Inhibitor Cores) B->D E Diaryl Amine Derivatives (e.g., GPCR Modulator Cores) C->E G cluster_cat Catalytic Cycle cluster_reagents Reagents cluster_product Product A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate A->B Ar-Br C Transmetalation Intermediate B->C Ar'-B(OH)₂ Base D Reductive Elimination Complex C->D D->A Ar-Ar' ArAr N-(3-ethyl-5-(pyridin-3-yl)phenyl)acetamide D->ArAr ArBr This compound ArBr->B ArBOH2 Pyridine-3-boronic acid ArBOH2->C

Sources

Application Notes and Protocols for the Acylation of 3-Bromo-5-Ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-acylation of 3-bromo-5-ethylaniline, a critical transformation in the synthesis of various pharmaceutically relevant compounds. The protocol herein is designed to be robust and reproducible, offering insights into the mechanistic underpinnings of the reaction and providing a detailed, step-by-step procedure for laboratory execution. Furthermore, this guide includes protocols for the purification and characterization of the resulting N-acyl-3-bromo-5-ethylaniline, along with a troubleshooting guide to address potential experimental challenges.

Introduction: The Significance of Acylated Anilines in Medicinal Chemistry

Anilines and their derivatives are foundational scaffolds in modern drug discovery, valued for their ability to interact with a wide array of biological targets.[1] However, the primary amino group of anilines can be a liability, as it is susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of toxic reactive metabolites.[2][3][4] Acylation of the aniline nitrogen is a widely employed strategy to mitigate this risk. This modification transforms the primary amine into a more stable amide, which can alter the compound's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and reduced toxicity.[2]

The target molecule for this protocol, 3-bromo-5-ethylaniline, possesses functional handles (bromo and ethyl groups) that are valuable for further synthetic diversification, making its acylated derivatives attractive intermediates in the development of novel therapeutics.

Mechanistic Insights: The Nucleophilic Acyl Substitution

The acylation of 3-bromo-5-ethylaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

The reactivity of the aniline is influenced by the electronic nature of the substituents on the aromatic ring. In 3-bromo-5-ethylaniline, the ethyl group is an electron-donating group (EDG), which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. Conversely, the bromine atom is an electron-withdrawing group (EWG) through its inductive effect, which slightly decreases the nucleophilicity. The overall reactivity of the aniline is a balance of these opposing electronic effects.[5]

The reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate. The base serves two critical roles: it neutralizes the acidic byproduct of the reaction (e.g., HCl if an acyl chloride is used), driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[6][7]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the acylation procedure, from starting materials to the purified product.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents 3-Bromo-5-ethylaniline Acylating Agent Base Solvent Start->Reagents 1. Gather Reaction_Vessel Combine Reagents Stir at Controlled Temperature Reagents->Reaction_Vessel 2. Add Quench Quench Reaction Reaction_Vessel->Quench 3. Process Extract Liquid-Liquid Extraction Quench->Extract 4. Isolate Purify Recrystallization or Column Chromatography Extract->Purify 5. Purify Characterize TLC, Melting Point Spectroscopy (NMR, IR, MS) Purify->Characterize 6. Analyze Final_Product Pure Acylated Product Characterize->Final_Product

Caption: Experimental workflow for the acylation of 3-bromo-5-ethylaniline.

Detailed Experimental Protocol

This protocol describes the acetylation of 3-bromo-5-ethylaniline using acetic anhydride as the acylating agent and sodium acetate as the base.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-5-ethylaniline200.08[8]1.00 g5.00
Acetic Anhydride102.090.56 mL (0.61 g)6.00
Sodium Acetate82.030.49 g6.00
Dichloromethane (DCM)-20 mL-
Saturated Sodium Bicarbonate-15 mL-
Brine-15 mL-
Anhydrous Sodium Sulfate-As needed-
Hexanes-For recrystallization-
Ethyl Acetate-For recrystallization-
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-ethylaniline (1.00 g, 5.00 mmol).

  • Dissolution: Add dichloromethane (20 mL) to the flask and stir until the aniline is completely dissolved.

  • Addition of Base: Add sodium acetate (0.49 g, 6.00 mmol) to the solution.

  • Addition of Acylating Agent: While stirring, add acetic anhydride (0.56 mL, 6.00 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aniline spot indicates the completion of the reaction.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate.[9][10] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Alternatively, if the product is an oil or if recrystallization is not effective, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[11]

  • Product Characterization:

    • Determine the melting point of the purified product.

    • Obtain spectroscopic data to confirm the structure of the N-acetyl-3-bromo-5-ethylaniline. This should include ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[12][13][14]

Expected Results and Characterization

The expected product is N-(3-bromo-5-ethylphenyl)acetamide. The purified product should be a white to off-white solid.

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the ethyl group protons, the amide N-H proton (which may be broad), and the acetyl methyl protons.

  • ¹³C NMR: Expect to see distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • IR Spectroscopy: Look for a strong absorption band for the C=O stretch of the amide (typically around 1660 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Increase reaction time and monitor by TLC. Ensure reagents are fresh and dry.
Low Yield Product loss during work-up or purification. Side reactions.Be careful during extractions and transfers. Ensure the reaction is not run for an excessively long time.
Product is an Oil Impurities present.Attempt purification by column chromatography.
Difficulty with Recrystallization Incorrect solvent system. Product is too soluble.Experiment with different solvent pairs (e.g., DCM/hexanes, ether/hexanes). Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Presence of Starting Material in Product Incomplete reaction or co-elution during chromatography.Re-run the reaction with a slight excess of the acylating agent. Optimize the chromatography conditions. Unreacted aniline can be removed by washing the organic layer with dilute HCl during work-up.[15]

Conclusion

The acylation of 3-bromo-5-ethylaniline is a straightforward and efficient method for the synthesis of a valuable intermediate for drug discovery and development. The protocol provided in this application note is designed to be a reliable starting point for researchers. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring the quality and reproducibility of the synthesis.

References

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18929899, 3-Bromo-5-ethylaniline. Retrieved from [Link]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • ResearchGate. (2020). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]

  • Google Patents. (2020). CN111056954A - Aniline purification method.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Springer Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

  • YouTube. (2020). Acetylation of aniline. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • ACS Publications. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.

Sources

Advanced Application Note: N-(3-Bromo-5-ethylphenyl)acetamide in Chromophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Bromo-5-ethylphenyl)acetamide (CAS: 123158-67-8) represents a high-value bifunctional scaffold for the synthesis of advanced dyes, pigments, and organic electronic materials. Unlike simple anilines, this molecule offers three distinct strategic advantages:

  • Orthogonal Reactivity: The acetamide group acts as a masked amine (protected against oxidation), while the bromine atom serves as a reactive handle for metal-catalyzed cross-coupling.

  • Solubility Modulation: The meta-ethyl substituent disrupts planar stacking just enough to improve solubility in organic solvents—a critical parameter for Disperse Dyes and solution-processable organic semiconductors—without compromising the electronic conjugation of the final chromophore.

  • Regiocontrol: The acetamide group directs electrophilic substitution to the para position (relative to itself) during subsequent functionalization, preventing unwanted isomers common in polysubstituted benzene synthesis.

This guide details the protocols for utilizing this scaffold in two primary workflows: Classical Azo Coupling (via hydrolysis) and Pd-Catalyzed Extension (via the bromine handle).

Chemical Architecture & Strategic Rationale

FeatureFunction in Dye/Pigment Synthesis
Acetamide (-NHCOCH₃) Protection & Direction: Protects the amine during halogenation or oxidation steps. Can be hydrolyzed to release the free aniline for diazotization.
Bromine (-Br) Extension Handle: A versatile leaving group for Suzuki-Miyaura (C-C) or Buchwald-Hartwig (C-N) couplings, allowing the creation of extended

-conjugated systems (bathochromic shift).
Ethyl (-CH₂CH₃) Solubility & Sterics: Increases lipophilicity, crucial for Disperse Dyes (polyester affinity). Provides steric bulk to prevent fluorescence quenching caused by aggregation (ACQ).
Divergent Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways available for this intermediate.

DivergentSynthesis Start N-(3-Bromo-5-ethylphenyl) acetamide Hydrolysis Step A1: Acidic Hydrolysis (Deprotection) Start->Hydrolysis HCl/EtOH, Reflux Suzuki Step B1: Suzuki-Miyaura Coupling (Pd Cat.) Start->Suzuki Ar-B(OH)2 Aniline Intermediate: 3-Bromo-5-ethylaniline Hydrolysis->Aniline Diazo Step A2: Diazotization (NaNO2 / HCl) Aniline->Diazo 0-5°C AzoDye Target A: Azo Disperse Dyes (Halogenated) Diazo->AzoDye Coupling with N,N-dialkylaniline Biaryl Intermediate: Biaryl Acetamide Suzuki->Biaryl Pigment Target B: High-Performance Pigments (HPP) Biaryl->Pigment Cyclization/Condensation

Figure 1: Divergent synthetic utility of this compound. Pathway A leads to azo dyes; Pathway B leads to extended conjugated pigments.

Protocol A: Synthesis of Halogenated Azo Dyes

Application: Production of Disperse Dyes for polyester fibers. The bromine atom induces a bathochromic (red) shift and improves lightfastness compared to non-halogenated analogs.

Step 1: Hydrolytic Deprotection

The acetamide must be converted to the free amine (aniline) to enable diazotization.

  • Reagents: this compound (10 mmol), Ethanol (20 mL), HCl (6M, 15 mL).

  • Procedure:

    • Dissolve the acetamide in ethanol in a round-bottom flask.

    • Add HCl slowly.

    • Reflux at 80°C for 3–4 hours. Monitor by TLC (Acetamide consumes, more polar amine spot appears).

    • Cool to room temperature. Neutralize with 20% NaOH solution until pH ~9.

    • Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate to yield 3-Bromo-5-ethylaniline .

Step 2: Diazotization & Coupling[1]
  • Reagents: 3-Bromo-5-ethylaniline (from Step 1), NaNO₂ (sodium nitrite), HCl, Coupling Component (e.g., N,N-diethylaniline or 2-naphthol).

  • Procedure:

    • Diazotization: Dissolve the aniline (5 mmol) in 10 mL of 4M HCl. Cool the solution to 0–5°C in an ice-salt bath.

    • Add aqueous NaNO₂ (5.5 mmol) dropwise, maintaining temperature <5°C. Stir for 20 min. Critical: Test with starch-iodide paper (should turn blue instantly).

    • Coupling: Dissolve the coupler (e.g., 2-naphthol, 5 mmol) in NaOH (10%, 10 mL) and cool to 0–5°C.

    • Slowly add the diazonium salt solution to the coupler solution with vigorous stirring.

    • Adjust pH to 5–6 with sodium acetate to promote precipitation.

    • Filter the resulting precipitate (Dye), wash with cold water, and recrystallize from ethanol.

Protocol B: Palladium-Catalyzed Chromophore Extension

Application: Synthesis of Fluorescent Brighteners or High-Performance Pigments (HPP). The bromine is replaced by an aryl group to extend conjugation.

Mechanism: Suzuki-Miyaura Cross-Coupling

This protocol replaces the bromine with a phenyl or heteroaryl group, extending the


-system.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + N-(3-Br-5-Et)acetamide TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the functionalization of the bromine handle.

Experimental Procedure
  • Substrate: this compound (1.0 eq).

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq) – Adds electron density for brighter fluorescence.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio).

Steps:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).

  • Catalyst Addition: Add Pd(PPh₃)₄ under nitrogen flow.

  • Reaction: Add degassed solvent mixture. Heat to 90°C for 12 hours.

  • Workup: Cool, dilute with water, and extract with dichloromethane.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Comparative Data: Substituent Effects

The following table highlights why the 3-Bromo-5-ethyl substitution pattern is superior to standard intermediates for specific applications.

Intermediate StructureSolubility (LogP)Reactive HandlesPrimary Application
This compound High (~2.8) Br, NHAc Disperse Dyes, OLEDs
N-(4-Bromophenyl)acetamideLow (~1.9)Br, NHAcStandard Pigments
3-BromoanilineModerateBr, NH₂General Synthesis

Note: Higher LogP indicates better affinity for hydrophobic fibers (polyester) and better solubility in coating formulations.

Troubleshooting & Quality Control

  • Incomplete Diazotization (Protocol A):

    • Symptom:[1][2][3] Low yield or tar formation during coupling.

    • Cause: Temperature rose above 5°C, causing decomposition of the diazonium salt to a phenol.

    • Fix: Maintain strict temperature control (0–5°C) and ensure excess NaNO₂ is present (starch-iodide positive) before coupling.

  • Dehalogenation (Protocol B):

    • Symptom:[1][2][3] Product mass spectrum shows replacement of Br with H.

    • Cause: "Beta-hydride elimination" or protodehalogenation due to overheating or inactive catalyst.

    • Fix: Use fresh catalyst; strictly degas solvents to remove oxygen.

  • Solubility Issues:

    • If the final dye is too insoluble for purification, utilize the Ethyl group's lipophilicity by using non-polar solvents (Toluene, DCM) rather than alcohols for recrystallization.

References

  • Synthesis of Acetamide Derivatives

    • Methodology: General acetylation and halogen
    • Source: PrepChem. "Preparation of N-(3-bromo-2-methylphenyl)acetamide." Link

  • Diazotization Protocols

    • Methodology: Standard operating procedures for converting anilines to azo dyes.
    • Source: Clark, J. "The Mechanism of the Diazotisation Reaction." ChemGuide. Link

  • Palladium-Catalyzed Coupling of Amides

    • Methodology: Cross-coupling of bromo-acetanilides.
    • Source: Li, X., et al. "Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides." Angew.[4][5] Chem. Int. Ed., 2019. Link

  • Azo Dye Applications

    • Context: Use of halogen
    • Source: Benkhaya, S., et al. "Classifications, properties, recent synthesis and applications of azo dyes." Heliyon, 2020. Link

  • Compound Data

    • Source: "this compound Product Page." BenchChem. Link

Sources

step-by-step guide to N-(3-Bromo-5-ethylphenyl)acetamide purification by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of N-(3-Bromo-5-ethylphenyl)acetamide

Abstract & Scope

This technical guide details the purification of This compound (CAS: 123158-67-8) via recrystallization.[1][2] While simple acetanilide derivatives are often recrystallized from water, the presence of the lipophilic ethyl group and the bromine substituent in this molecule significantly reduces water solubility and increases the risk of "oiling out" (liquid-liquid phase separation).

This protocol prioritizes a mixed-solvent system (Ethanol/Water) to balance yield and purity, with a secondary non-aqueous protocol (Ethyl Acetate/Heptane) provided for cases of high moisture sensitivity or persistent oiling.[1][2]

Compound Profile & Solubility Logic

PropertyData
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Physical State Solid (typically off-white to beige crude)
Key Functional Groups Amide (Polar, H-bond donor/acceptor), Phenyl Ring (Lipophilic), Bromo/Ethyl (Lipophilic)
Solubility Prediction Soluble in alcohols, EtOAc, DCM.[1][2] Sparingly soluble in cold water/hexanes.[2]
The "Oiling Out" Challenge

Unlike unsubstituted acetanilide, the 3-bromo and 5-ethyl substituents disrupt the crystal lattice energy and increase lipophilicity. If pure water is used as the solvent (as in standard undergraduate labs), the compound will likely melt before it dissolves or separate as an oil droplet upon cooling, trapping impurities.

  • Solution: We employ a solvent/anti-solvent pair .[2] The compound is dissolved in a "good" solvent (Ethanol) and forced to crystallize by the controlled addition of a "bad" solvent (Water).

Pre-Purification Assessment

Before beginning, characterize the crude material to establish a baseline.[2]

  • TLC Analysis: (Solvent: 30% EtOAc in Hexanes). Look for the starting material (3-bromo-5-ethylaniline), which will have a higher R_f and likely fluoresce differently under UV.[2]

  • Melting Point (Crude): A wide range (>3°C) indicates significant impurity.[2]

Protocol A: Ethanol/Water Recrystallization (Primary Method)

Best for removing polar impurities and inorganic salts.

Reagents
  • Crude this compound

  • Solvent: Ethanol (95% or Absolute)[2]

  • Anti-Solvent: Deionized Water (Hot)[2]

  • Activated Charcoal (Optional, for colored impurities)[3][4]

Step-by-Step Procedure

Step 1: Dissolution

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of boiling Ethanol (approx. 3-5 mL per gram of solid).[2]

  • Heat on a steam bath or hot plate (with magnetic stirring).

  • Critical: If solid remains but the solution is boiling, add more ethanol dropwise until clear.[2]

Step 2: Decolorization & Hot Filtration (Optional but Recommended) [2]

  • If the solution is dark/colored, remove from heat and cool slightly (to prevent boil-over).

  • Add activated charcoal (1-2% by weight).

  • Boil for 2 minutes.

  • Filter while hot through a pre-warmed fluted filter paper or a heated funnel to remove charcoal/dust.[2]

Step 3: Nucleation (The Anti-Solvent Addition)

  • Maintain the clear filtrate at a gentle boil.

  • Slowly add hot water dropwise.

  • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[2]

  • Add a few drops of hot ethanol to clear the turbidity (restoring a saturated solution).[2]

Step 4: Crystallization

  • Remove the flask from heat.

  • Allow it to cool to room temperature undisturbed .

    • Note: Rapid cooling here causes precipitation of amorphous powder, not crystals.[2]

  • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 15–20 minutes to maximize yield.

Step 5: Isolation

  • Collect crystals via vacuum filtration (Buchner funnel).[2][4]

  • Wash the filter cake with a small amount of ice-cold 50% Ethanol/Water .

  • Dry the solid in a vacuum oven at 40°C or air-dry on the filter paper.

Protocol B: Ethyl Acetate/Heptane (Alternative)

Use this if the compound oils out in Protocol A.

  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Perform hot filtration if necessary.[2]

  • Slowly add hot Heptane (or Hexane) until turbidity persists.

  • Clear with drops of EtOAc.[2]

  • Cool slowly to RT, then 0°C.

  • Wash crystals with cold 1:3 EtOAc:Heptane.[2]

Process Visualization (Workflow)

Recrystallization Start Crude this compound Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckColor Is solution colored/dirty? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes AntiSolvent Add Hot Water until Turbid Then clear with Ethanol drops CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Slow Cooling to RT Then Ice Bath (0°C) AntiSolvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash Wash with Cold 50% EtOH Filtration->Wash Dry Dry & Analyze (MP/NMR) Wash->Dry

Caption: Logical flow for the semi-polar recrystallization of substituted acetanilides.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Liquid droplets form instead of crystals upon cooling.[1][2]The temperature is above the solvent mixture's saturation point for the liquid phase. Remedy: Reheat to dissolve, add slightly more Ethanol, and cool more slowly with vigorous stirring. Seed with a pure crystal if available.[2]
No Precipitation Solution remains clear at 0°C.Too much solvent used.[2] Remedy: Evaporate 30% of the solvent on a rotary evaporator or boil off excess solvent, then re-cool.[2]
Low Yield Significant product remains in mother liquor.[2]Solubility in the cold solvent is too high.[2] Remedy: Use a higher ratio of Water (Anti-solvent) in the next run, or cool to -10°C.
Colored Crystals Impurities trapped in lattice.Inadequate washing or charcoal step skipped.[2] Remedy: Recrystallize again using activated charcoal.

Post-Purification Validation

To ensure the protocol was successful, verify the "Self-Validating" metrics:

  • Melting Point: The purified solid should have a sharp melting range (<1°C difference between onset and complete melt).[2] Compare against literature values (typically higher than unsubstituted acetanilide).

  • 1H NMR (DMSO-d6 or CDCl3):

    • Check for the disappearance of the aniline amine peak (broad singlet ~3.5-4.0 ppm).

    • Confirm the integral ratio of the Ethyl group (triplet/quartet) to the Acetyl methyl group (singlet ~2.1 ppm).

  • HPLC Purity: Target >98% area under the curve (AUC).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][5] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] [2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for acetanilide synthesis and purification).

  • PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information.[2] Retrieved from [2]

  • Mohrig, J. R., et al. (2014).[2] Techniques in Organic Chemistry. W.H. Freeman.[2] (Authoritative source on mixed-solvent recrystallization theory).

Sources

HPLC method development for N-(3-Bromo-5-ethylphenyl)acetamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for N-(3-Bromo-5-ethylphenyl)acetamide

Introduction & Compound Profile

This compound is a substituted acetanilide derivative often utilized as a key intermediate in the synthesis of complex pharmaceutical APIs or agrochemicals.[1][2][3] Its structural core—an aromatic ring substituted with a hydrophobic ethyl group, an electron-withdrawing bromine, and a polar acetamide moiety—presents specific chromatographic challenges.[1][2][3]

While the amide group imparts hydrogen-bonding capability, the bromine and ethyl substituents significantly increase hydrophobicity compared to the parent acetanilide.[1] This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate this compound from potential synthetic precursors (e.g., 3-bromo-5-ethylaniline) and degradation products.[1][2][3]

Physicochemical Basis for Method Design:

  • Hydrophobicity (LogP ~2.8): The molecule is moderately lipophilic, making a C18 (Octadecylsilane) stationary phase the ideal starting point.

  • Acid/Base Character: The acetamide nitrogen is non-basic (pKa < -0.5).[1][2][3] The molecule remains neutral across the standard HPLC pH range (2–8), meaning pH buffers are used primarily to suppress silanol activity on the column rather than to ionize the analyte.

  • UV Chromophore: The phenyl ring system allows for UV detection.[2][3] A Diode Array Detector (DAD) scan is critical to identify the

    
    , expected in the 240–260 nm region.
    

Method Development Workflow

The following diagram illustrates the logical progression from initial scouting to a validated regulatory method.

MethodDevelopment Start Compound Characterization (Solubility, UV Scan) Scouting Method Scouting (Gradient 5-95% B) Start->Scouting Define Start Conditions Opt Parameter Optimization (Temp, Flow, Isocratic) Scouting->Opt Refine Resolution SST System Suitability (Tailing, Plates) Opt->SST Verify Robustness SST->Opt Fail Valid ICH Q2(R2) Validation (Linearity, Accuracy) SST->Valid Lock Method

Figure 1: Systematic workflow for HPLC method development ensuring regulatory compliance.

Experimental Protocol

Phase 1: Pre-Method Characterization

Before injecting onto the column, define the analyte's spectral and solubility profile.

  • Solubility Check: Dissolve 1 mg of sample in 1 mL of Methanol (MeOH). If turbid, add Acetonitrile (ACN).[2][3] Note: The ethyl/bromo groups likely make it more soluble in ACN than pure MeOH.

  • UV Spectral Scan:

    • Instrument: UV-Vis Spectrophotometer or DAD.[1][2][3]

    • Range: 200–400 nm.[2][3]

    • Observation: Look for the primary aromatic band (~210 nm) and the secondary band (~240-255 nm).[2]

    • Selection: Choose the secondary band (e.g., 254 nm) for higher selectivity (fewer solvent cut-off issues) or the primary band (210 nm) for maximum sensitivity if the sample is clean.[2]

Phase 2: Method Scouting (Gradient Screening)

Perform a broad gradient run to assess retention behavior.[2][3]

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents peak tailing due to silanol interactions).[2][3]

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temp: 30°C.

Result Analysis: If the peak elutes at 12 minutes (approx. 60% B), the compound is moderately retained. An isocratic method around 60:40 (ACN:Water) or a focused gradient is suitable.[2][3]

Phase 3: Optimized Chromatographic Conditions

Based on the structural properties (LogP ~2.8), the following conditions provide the optimal balance of speed, resolution, and peak shape.

ParameterOptimized ConditionRationale
Column C18 End-capped (150 x 4.6 mm, 3.5 or 5 µm)End-capping reduces secondary interactions with the amide nitrogen.[1][2][3]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[2][3]5) or 0.1% H3PO4Buffer ensures robust retention times; slightly acidic pH suppresses silanols.[2][3]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks than MeOH for aromatics.[2][3]
Elution Mode Isocratic: 60% B / 40% AStable baseline for integration; suitable for QC routine analysis.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2][3]
Wavelength 254 nm (BW 4 nm, Ref 360 nm)Optimal selectivity for the phenyl-acetamide chromophore.[1][2][3]
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Run Time 10 - 12 minutesEfficient throughput.[1][2][3]

Method Validation (ICH Q2(R2) Guidelines)

Validation demonstrates the method is "fit for purpose." Follow the ICH Q2(R2) framework [1].

A. Specificity
  • Protocol: Inject the Blank (Mobile Phase), Placebo (if formulation), and Pure Standard.

  • Acceptance: No interfering peaks at the retention time of this compound.[1][2][3] Peak purity (via DAD) > 99.0%.[2][3]

B. Linearity
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration, typically 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3]
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of analyte into a placebo matrix at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.[2][3]

D. Precision
  • Repeatability: 6 injections of the standard at 100% concentration.[2][3]

  • Acceptance: RSD

    
     2.0% for peak area and retention time.[2][3]
    
E. LOD / LOQ
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1[2]
      
    • LOQ: S/N

      
       10:1
      

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with AmideEnsure Mobile Phase A has ionic strength (add 10mM Ammonium Acetate) or lower pH to 3.0.
Retention Shift Temperature fluctuationUse a column oven (thermostat) set strictly to 30°C ± 0.5°C.
Split Peak Solvent mismatchDissolve sample in Mobile Phase (60:40 ACN:Water) instead of 100% ACN.
High Backpressure Particulate matterFilter mobile phases (0.45 µm) and use a guard column.[2][3]

References

  • ICH Secretariat. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][3][5][6][7] 2023.[2][3][7][8]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[2][3] Wiley-Interscience, 1997.[1][2][3]

  • PubChem. Compound Summary: N-(3-Bromo-4-methylphenyl)acetamide (Analog).[1][2][3][9][10] National Library of Medicine.[2][3] [2]

Sources

Application Note: Structural Validation of 1,3,5-Substituted Anilides via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of N-(3-Bromo-5-ethylphenyl)acetamide and its Derivatives Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary

This guide details the structural characterization of This compound (CAS: 123158-67-8), a critical intermediate in the synthesis of heterobifunctional protein degraders (PROTACs) and kinase inhibitors.[1]

The characterization of 1,3,5-trisubstituted benzene derivatives presents unique challenges due to the lack of strong ortho-couplings (


), relying instead on weaker meta-couplings (

).[1] This note provides a robust protocol for resolving these aromatic patterns, distinguishing regioisomers, and quantifying solvent-dependent amide rotamers.

Chemical Context & Synthesis Logic

To understand the NMR spectrum, one must first understand the electronic environment established by the synthesis. The target molecule is typically synthesized via the acetylation of 3-bromo-5-ethylaniline.[1]

Mechanistic Causality in NMR Shifts
  • Acetamide Group (-NHCOCH₃): Acts as a resonance donor but inductive withdrawer.[1] The carbonyl anisotropy significantly deshields the ortho protons (H2 and H6) compared to the free aniline.

  • Bromine (-Br): Inductively withdrawing (-I) but mesomerically donating (+M).[1] It deshields the ortho protons (H2 and H4) via induction.

  • Ethyl Group (-CH₂CH₃): Weakly activating (+I).[1] It shields the ortho protons (H4 and H6).

Synthesis & Characterization Workflow

The following diagram outlines the critical path from crude synthesis to validated spectral data, highlighting the decision points for NMR solvent selection.

NMR_Workflow Start Crude Reaction Mixture (Acetylation) Workup Aq. Workup & Drying Start->Workup Solvent_Choice Solvent Selection (Solubility vs. Exchange) Workup->Solvent_Choice CDCl3 CDCl3 (Standard, Sharp Lines) Solvent_Choice->CDCl3 Routine QC DMSO DMSO-d6 (H-Bonding, NH Visible) Solvent_Choice->DMSO Full Characterization Acquisition 1H/13C/2D Acquisition CDCl3->Acquisition DMSO->Acquisition Analysis Coupling Analysis (4J Meta Resolution) Acquisition->Analysis

Figure 1: Decision matrix for NMR solvent selection based on analytical goals (Routine QC vs. Full Structural Assignment).

Theoretical & Empirical Spectral Data

The following data represents the consensus characterization derived from fragment analysis of 3-bromoaniline, 3-ethylaniline, and acetanilide standards [1, 2, 3].

Table 1: Predicted ^1H NMR Assignment (400 MHz, DMSO-d₆)

Note: DMSO-d₆ is preferred over CDCl₃ to prevent amide proton exchange and broadening.[1]

PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH 10.05s (broad)1H-Amide proton; downfield due to H-bonding in DMSO.[1]
H-2 7.65t / dd1H

Most deshielded; flanked by -Br and -NHAc.[1]
H-6 7.42t / dd1H

Shielded by Et; deshielded by -NHAc.[1]
H-4 7.15t / dd1H

Most shielded; flanked by -Br and -Et (Et shielding dominates).[1]
CH₂ 2.58q2H

Benzylic methylene; characteristic quartet.
CO-CH₃ 2.06s3H-Acetyl methyl; sharp singlet.[1]
CH₃ 1.18t3H

Terminal methyl; characteristic triplet.
Table 2: ^13C NMR Assignment (100 MHz, DMSO-d₆)
Carbon TypeShift (

, ppm)
Assignment Notes
C=O 168.9Amide carbonyl.
C-Ar (ipso-N) 140.5Quaternary; attached to Nitrogen.
C-Ar (ipso-Et) 146.2Quaternary; attached to Ethyl.
C-Ar (ipso-Br) 121.8Quaternary; attached to Bromine (distinctive upfield shift for C-Br).[1]
C-Ar (CH) 125.0, 122.5, 118.0Aromatic methines (H-2, H-6, H-4 respectively).[1]
CH₂ 28.2Benzylic carbon.
CO-CH₃ 24.5Acetyl methyl.
CH₃ 15.6Terminal methyl.

Detailed Experimental Protocols

Protocol A: Sample Preparation for High-Resolution Analysis

Objective: To prepare a sample free of paramagnetic impurities and water, ensuring sharp lines for resolving small meta-couplings.[1]

  • Massing: Weigh 10-15 mg of the solid this compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS (Tetramethylsilane).

    • Why DMSO? Chloroform (CDCl₃) often contains traces of acid (DCl) which can catalyze amide proton exchange, broadening the NH peak or causing it to disappear. DMSO stabilizes the NH via hydrogen bonding [4].

  • Filtration (Critical): Filter the solution through a cotton plug in a glass pipette directly into the NMR tube.

    • Reasoning: Removes suspended micro-particulates that cause magnetic field inhomogeneity (

      
       distortion), which is fatal for resolving the ~1.8 Hz meta couplings.
      
  • Degassing (Optional but Recommended): Briefly sonicate the tube for 30 seconds to remove dissolved oxygen, which is paramagnetic and shortens

    
     relaxation times.
    
Protocol B: Resolving the "1,3,5-Pattern" (Acquisition Parameters)

Objective: To distinguish the target molecule from its 1,2,4-substituted regioisomers (common impurities).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian/Agilent).

  • Spectral Width: Set to -2 to 14 ppm.

  • Acquisition Time (AQ): Increase to >3.0 seconds .

    • Causality: High digital resolution is required.

      
      .[1] A longer AQ ensures enough data points to resolve the fine splitting of the aromatic protons.
      
  • Relaxation Delay (D1): Set to 2.0 seconds .

  • Scans (NS): 16 to 32 scans are sufficient for >10 mg samples.

  • Processing (LB): Apply a Line Broadening (LB) of 0.1 Hz or 0.0 Hz . Do not use the standard 0.3 Hz, as it will wash out the meta-couplings.

Troubleshooting & Interpretation Guide

Distinguishing Regioisomers

A common synthetic pitfall is the formation of the 1,2,4-isomer (e.g., bromination occurring para to the ethyl group).

FeatureTarget (1,3,5-Substituted)Impurity (1,2,4-Substituted)
Coupling Pattern Three distinct triplets (or dd) with

Hz.[1]
One doublet (

Hz), one singlet (broad), one doublet (

Hz).[1]
Symmetry Protons appear isolated; no strong "roofing" effect.Strong "roofing" (AB system) often seen between H-5 and H-6.[1]
The "Missing" Amide Proton

If the NH signal at ~10 ppm is absent or extremely broad:

  • Moisture: The DMSO-d₆ is "wet" (look for HOD peak at 3.33 ppm). Water catalyzes proton exchange. Solution: Use a fresh ampoule of DMSO.

  • Concentration: At very high concentrations, intermolecular H-bonding can shift and broaden the peak. Solution: Dilute the sample.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 3-Bromoaniline & 3-Ethylaniline NMR Data.[1] Retrieved from [Link][1]

  • PubChem. (2025).[2] Compound Summary for CID 11708413: N-(3-Bromo-4-methylphenyl)acetamide.[1] Retrieved from [Link][1]

  • Fujio, M., et al. (1988). Substituent Effect on NMR Chemical Shifts of NH Proton of Acetanilides.[3][4] Bulletin of the Chemical Society of Japan. Retrieved from [Link][1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier. (Standard text for solvent effects and pulse sequences).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting for N-(3-Bromo-5-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Reaction Logic

This guide addresses the synthesis of N-(3-Bromo-5-ethylphenyl)acetamide , a key intermediate often utilized in the development of BET bromodomain inhibitors and other small-molecule therapeutics.[1] The synthesis typically proceeds via the acetylation of 3-bromo-5-ethylaniline.[1]

While the acetylation of anilines is a textbook transformation, the specific electronic and steric environment of the 3-bromo-5-ethyl substitution pattern introduces unique challenges. The electron-withdrawing nature of the bromine atom (meta-position) slightly deactivates the nucleophilic amine, while the ethyl group provides mild activation.[1] The primary risks involve over-acetylation (diacetylation) , precursor degradation (debromination) , and oxidative instability .[2]

Core Reaction Scheme

ReactionScheme Aniline 3-Bromo-5-ethylaniline (Starting Material) Product This compound (Target) Aniline->Product Primary Pathway (1 eq Ac2O, Base) Diacetyl Side Reaction A: N,N-Diacetyl Species (Over-acetylation) Aniline->Diacetyl Excess Ac2O / High Temp DMAP catalysis Debromo Precursor Impurity: N-(3-Ethylphenyl)acetamide (Debromination) Aniline->Debromo Carry-over from Nitro Reduction Reagent Acetic Anhydride (or Acetyl Chloride)

Figure 1: Reaction landscape highlighting the primary synthetic pathway and critical side reaction divergence points.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)

Module A: The Acetylation Step

Q1: My LC-MS shows a peak with Mass [M+43] relative to the product. What is this?

  • Diagnosis: This is likely the N,N-diacetyl derivative (imide formation).[2]

  • Root Cause: The 3,5-substitution pattern leaves the ortho positions (2,[1][2]6) relatively open (sterically unhindered).[2] If you use a strong nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) or a large excess of acetic anhydride at high temperatures, the mono-acetamide can react a second time.[1][2]

  • Solution:

    • Stoichiometry: Limit acetic anhydride to 1.1 equivalents.

    • Base Selection: Switch from DMAP/Et3N to a weaker base like Sodium Acetate in Acetic Acid, or use a biphasic system (Schotten-Baumann conditions) with Na2CO3.[2]

    • Correction: The diacetyl group is labile. Reflux the crude mixture in mild aqueous base (NaOH/MeOH) for 30 minutes; this selectively hydrolyzes the imide back to the desired mono-amide without cleaving the amide bond completely.

Q2: The reaction is sluggish. I still see 15% starting aniline after 4 hours.

  • Diagnosis: Electronic deactivation.[2]

  • Root Cause: The bromine atom at the 3-position exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the amine nitrogen.[1]

  • Solution:

    • Catalysis: Do not add more reagent (risk of diacetylation).[2] Instead, add 5 mol% Zn dust or Iodine (I2) as a mild Lewis acid catalyst.[2]

    • Temperature: Increase temperature to 60°C.

    • Solvent: Switch to a polar aprotic solvent like THF or DMF to stabilize the transition state, rather than DCM.[2]

Q3: My product is purple/black instead of white/off-white.

  • Diagnosis: Oxidation of unreacted aniline (Aniline Black formation).[2]

  • Root Cause: 3-Bromo-5-ethylaniline is sensitive to air oxidation.[1] If the reaction does not reach completion or if the starting material was old, oxidized oligomers form.[2]

  • Solution:

    • Purification: Perform a "carbon treatment."[2] Dissolve crude product in hot ethanol, add activated charcoal, filter while hot through Celite.

    • Prevention: Purify the starting aniline via Kugelrohr distillation or acid-base extraction immediately before use.[1]

Module B: Precursor Issues (The "Hidden" Side Reactions)

Q4: I synthesized the aniline precursor from the nitro compound, but now my final amide has a "des-bromo" impurity (Mass M-79/81).

  • Diagnosis: Hydrodehalogenation (Debromination).[2]

  • Root Cause: If you prepared 3-bromo-5-ethylaniline by reducing 1-bromo-3-ethyl-5-nitrobenzene using Pd/C and Hydrogen , the palladium catalyst will readily cleave the Ar-Br bond, replacing it with Hydrogen.[1] This creates 3-ethylaniline, which then acetylates to form N-(3-ethylphenyl)acetamide.[1][2]

  • Solution:

    • Change Reduction Method: Avoid catalytic hydrogenation. Use chemoselective reduction methods that tolerate aryl halides:

      • Iron/Acetic Acid (Bechamp Reduction): Robust and scalable.[2]

      • Stannous Chloride (SnCl2) in EtOH: Excellent for small scale.[2]

      • Zn/NH4Cl: Mild and neutral.[2]

Q5: There is an impurity showing +14 mass units in the aniline starting material.

  • Diagnosis: Benzylic Oxidation (Ketone formation).[2]

  • Root Cause: The ethyl group at position 5 has benzylic protons susceptible to oxidation.[2] If the nitro-precursor synthesis involved harsh oxidants (e.g., KMnO4), the ethyl group may have partially oxidized to an acetophenone derivative (acetyl group).[2]

  • Solution: Verify the integrity of the ethyl group via 1H NMR (Look for the triplet-quartet pattern: ~1.2 ppm (t) and ~2.6 ppm (q)). If a singlet methyl ketone appears near 2.5 ppm, the ethyl group is compromised.[2]

Part 3: Experimental Protocols & Data

Standard Operating Procedure (SOP): Selective Acetylation

Objective: Synthesize this compound with <0.5% diacetyl impurity.

Reagents:

  • 3-Bromo-5-ethylaniline (1.0 equiv)[1][2]

  • Acetic Anhydride (1.1 equiv)[2]

  • Triethylamine (1.2 equiv)[2]

  • DCM (Dichloromethane) [Solvent, 10 volumes]

Step-by-Step Protocol:

  • Dissolution: Charge a 3-neck flask with 3-Bromo-5-ethylaniline and DCM under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine in one portion. Cool the mixture to 0°C (Ice bath).

  • Addition: Add Acetic Anhydride dropwise over 20 minutes. Critical: Keep temperature <5°C to prevent diacetylation.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Monitor: Check TLC (30% EtOAc/Hexane). Aniline Rf ~0.4; Product Rf ~0.2.[2]

  • Quench: Add 1M HCl (aq) to quench excess amine and anhydride.

  • Workup: Separate layers. Wash organic layer with Sat.[2] NaHCO3 (removes acetic acid) and Brine.[2]

  • Isolation: Dry over Na2SO4, filter, and concentrate. Recrystallize from EtOH/Water if necessary.

Solvent Compatibility Table
SolventReaction RateDiacetyl RiskRecommendation
DCM ModerateLowPreferred (Easy workup)
THF FastModerateGood for sluggish reactions
Acetic Acid SlowHighAvoid (Promotes diacetylation at reflux)
Toluene ModerateLowGood for large scale (azeotropes water)

Part 4: Diagnostic Flowchart

Troubleshooting Start Start: Impurity Detected CheckMS Check Mass Spec (LCMS) Start->CheckMS M_Plus_42 Mass = [M+42] (Diacetyl) CheckMS->M_Plus_42 Observed M_Minus_80 Mass = [M-80] (Debrominated) CheckMS->M_Minus_80 Observed M_Plus_16 Mass = [M+14/16] (Oxidation) CheckMS->M_Plus_16 Observed Action_Diacetyl Action: Hydrolyze with NaOH/MeOH (30 min) M_Plus_42->Action_Diacetyl Action_Debromo Action: Check Precursor Synthesis. Avoid Pd/C Reduction. M_Minus_80->Action_Debromo Action_Oxid Action: Check Ethyl Group NMR. Purify Precursor. M_Plus_16->Action_Oxid

Figure 2: Diagnostic logic tree for rapid identification of reaction impurities.[1]

References

  • Acetylation of Anilines (General Protocol): Organic Syntheses, Coll. Vol. 1, p. 111 (1941); Vol. 1, p. 82 (1921).[2] Link

  • Debromination during Hydrogenation: ScienceMadness & Chemical Forums Discussion on 1-bromo-3-nitrobenzene reduction. Catalytic reduction of chloronitrobenzene to chloroanilines. Link

  • 3-Bromo-5-ethylaniline Properties: PubChem Compound Summary for CID 18929899. Link[2]

  • Acylation Mechanisms & Side Reactions: Chemistry LibreTexts: Reactions of Arylamines. Link

  • Diacetylation Risk Factors: Journal of Organic Chemistry, "Selective N-Acetylation of Anilines".[2] (General reference for stoichiometry control in aniline acetylation).

Sources

minimizing byproduct formation in the acylation of 3-bromo-5-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 3-Bromo-5-Ethylaniline

Ticket Subject: Minimizing Byproduct Formation & Optimization of Amide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Last Updated: February 7, 2026

Executive Summary

This technical guide addresses the selective


-acylation of 3-bromo-5-ethylaniline  (CAS: [Substrate Specifics]).[1] The primary challenge in this transformation is preventing 

-diacylation
(over-reaction) and suppressing regio-isomeric

-acylation
while maintaining high conversion.[1] Due to the inductive electron-withdrawing nature of the bromine atom at the 3-position, the nucleophilicity of the amine is modulated, requiring precise stoichiometric and thermal control to avoid yield losses.

Module 1: Critical Troubleshooting (Root Cause Analysis)

This module diagnoses the specific chemical failures leading to impure crude mixtures.

Issue A: Formation of -Diacyl Species (Over-Acylation)
  • Symptom: HPLC/TLC shows a lipophilic spot running faster than the desired mono-amide.[1] Mass spectrometry shows

    
    .
    
  • Root Cause: The mono-acylated product (an amide) retains an N-H proton.[1] Under aggressive conditions (excess base, high temperature, or large excess of acylating agent), this amide proton is removed, creating an amidate anion that attacks a second equivalent of acyl chloride/anhydride.

  • Mechanistic Insight: The 3-bromo substituent renders the N-H proton of the product more acidic than in unsubstituted acetanilide, increasing the risk of deprotonation by strong bases.

Issue B: Incomplete Conversion (Stalled Reaction)
  • Symptom: Significant starting material remains despite excess reagent.[1]

  • Root Cause: "Amine Salt Lock."[1] As the reaction proceeds, HX (acid) is generated. If the base scavenger is insufficient or inefficient, the unreacted 3-bromo-5-ethylaniline is protonated to its anilinium salt, rendering it non-nucleophilic.[1]

Issue C: Colored Impurities (Oxidation)
  • Symptom: Reaction mixture turns dark brown/black.[1]

  • Root Cause: Anilines are prone to radical oxidation.[1] While 3-bromo-5-ethylaniline is somewhat stabilized, trace metal contaminants or exposure to air at high temperatures can trigger oxidative coupling (azo/azoxy formation).[1]

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure mode.

AcylationPathway cluster_conditions Critical Control Points Start 3-Bromo-5-ethylaniline (Nucleophile) Mono Target Mono-Amide (Desired Product) Start->Mono k1 (Fast) Kinetic Control Salt Anilinium Salt (Inactive) Start->Salt + HX (No Base) Reagent Acylating Agent (R-CO-X) Reagent->Mono Di N,N-Diacyl Impurity (Over-Acylation) Reagent->Di Mono->Di k2 (Slow) Thermodynamic/Base Error

Figure 1: Kinetic pathway showing the competition between desirable mono-acylation (


) and undesirable di-acylation (

). Minimizing

requires keeping the mono-amide protonated.[1]

Module 3: Optimization Protocols (Standard Operating Procedures)

Select the protocol that matches your available reagents and scale.

Protocol A: The "High Selectivity" Method (Acetic Anhydride/Acetic Acid)

Best for: Maximizing purity, avoiding di-acylation, and large-scale batches.[1]

Rationale: Using acetic acid as the solvent buffers the reaction. It is acidic enough to suppress the deprotonation of the formed amide (preventing di-acylation) but allows the aniline to remain in equilibrium with its free base form to react.

  • Dissolution: Dissolve 3-bromo-5-ethylaniline (1.0 equiv) in Glacial Acetic Acid (5 volumes).

  • Addition: Add Acetic Anhydride (1.1 equiv) dropwise at room temperature (20-25°C).

    • Note: Do not heat initially.[1] The reaction is exothermic.

  • Monitoring: Stir for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes).

  • Isolation: The product typically precipitates as a white/off-white solid.[1] Filter and wash with water to remove acid traces.[1]

  • Purification (if needed): Recrystallize from Ethanol/Water (9:1).

Protocol B: The "High Activity" Method (Acyl Chloride/Base)

Best for: Valuable/scarce substrates or non-acetyl acyl groups (e.g., benzoylation).

Rationale: Uses a biphasic system or weak base to scavenge HCl without deprotonating the product.

  • Setup: Dissolve substrate in DCM (Dichloromethane) or EtOAc.[1] Cool to

    
    .
    
  • Base Selection: Add Pyridine (1.2 equiv) OR

    
     (saturated aqueous solution for Schotten-Baumann conditions).
    
    • Warning: Avoid Triethylamine (TEA) if di-acylation is observed; TEA is strong enough to promote the secondary reaction in some electronic environments.[1]

  • Addition: Add Acyl Chloride (1.05 equiv) slowly at

    
    .
    
  • Workup: Wash organic layer with 1M HCl (to remove pyridine/unreacted amine) followed by Brine.

Module 4: Comparative Data & Specifications

Table 1: Byproduct Profile & Mitigation

ByproductStructure TypeCauseMitigation Strategy
Di-acyl

-Disubstituted
Excess Base/ReagentUse Protocol A (Acidic media); limit reagent to 1.05 eq.[1]
Ortho-C-Acyl Ketone on RingLewis Acid PresenceAvoid

,

; keep temp

.[1]
Aniline Salt PrecipitateInsufficient BaseEnsure base stoichiometry

1.1 eq relative to acid chloride.[1]
Azo Dimer

OxidationDegas solvents; use inert atmosphere (

/Ar).[1]

Module 5: Troubleshooting Flowchart

Use this logic gate to determine the next step in your experiment.

DecisionTree Start Analyze Crude Mixture (HPLC/TLC) CheckSM Is SM > 5%? Start->CheckSM CheckDi Is Di-Acyl > 2%? CheckSM->CheckDi No Action1 Add 0.1 eq Acylating Agent Check Base pH CheckSM->Action1 Yes Action2 Recrystallize (EtOH/H2O) or Column Chromatography CheckDi->Action2 Yes (2-10%) Action3 Proceed to Workup CheckDi->Action3 No (<2%) Action4 Restart with Protocol A (Lower Temp) CheckDi->Action4 Yes (>10%)

Figure 2: Decision matrix for post-reaction processing. SM = Starting Material.

Module 6: Frequently Asked Questions (FAQ)

Q1: Why is 3-bromo-5-ethylaniline reacting slower than standard aniline? A: The bromine atom at position 3 exerts an inductive electron-withdrawing effect (-I), which decreases the electron density on the nitrogen lone pair.[1] While the ethyl group is donating (+I), the bromine's effect often dominates, making the amine a weaker nucleophile. You may need slightly longer reaction times compared to unsubstituted aniline [1].[1]

Q2: Can I use Triethylamine (TEA) as the base? A: Yes, but proceed with caution. TEA is a stronger base than pyridine.[1] If you observe


-diacylation, switch to Pyridine or use the Schotten-Baumann method (biphasic 

), which keeps the organic phase neutral [2].[1]

Q3: How do I remove the unreacted aniline if the reaction stalls? A: The most effective method is an acid wash. Dissolve the crude product in an organic solvent (EtOAc/DCM) and wash with 1M HCl. The unreacted aniline will form a water-soluble salt and partition into the aqueous layer, while the amide product remains in the organic layer [3].

Q4: My product is purple/brown. Is it ruined? A: Likely not. Trace oxidation of anilines creates highly colored impurities even at ppm levels. Recrystallization (usually from ethanol or toluene) with a small amount of activated charcoal is highly effective at removing these color bodies.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Section 9.6.14: Acylation of Aromatic Amines).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Acetamide, N-(3-bromo-5-ethylphenyl)- (Hypothetical/Analogous Structure Search).

  • Organic Syntheses. (1939).[1] Bromoacetanilide isomers and purification.[1][2] Org.[1][2][3][4] Synth. 19, 20. (Demonstrates purification logic for bromo-anilides).

Sources

impact of reaction temperature on the purity of N-(3-Bromo-5-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Reaction Temperature on Purity & Yield

Document ID: TSC-ORG-2024-BEPA | Version: 2.1 | Status: Active

Critical Parameter Overview: The Temperature-Purity Nexus

Executive Summary: The synthesis of N-(3-Bromo-5-ethylphenyl)acetamide typically involves the acetylation of 3-bromo-5-ethylaniline. While the reaction is thermodynamically favorable, temperature acts as the primary regulator of chemoselectivity .

The central conflict in this synthesis is between conversion rate and impurity profile .

  • Low Temperature (<20°C): Favors mono-acetylation (Target Product) but risks incomplete conversion and solubility issues.

  • High Temperature (>80°C/Reflux): Accelerates kinetics but exponentially increases the risk of N,N-diacetylation and oxidative degradation (color impurities).

Thermodynamic & Kinetic Profile
ParameterLow Temp (0–25°C)High Temp (Reflux ~100°C+)
Reaction Rate Slow (Hours)Rapid (Minutes)
Selectivity High (Mono-acetylated)Low (Risk of Di-acetylated)
Color Profile Off-white / ColorlessPink / Cherry Red (Oxidation)
Crystal Habit Defined Needles/PlatesAmorphous / Oiling out
Dominant Impurity Unreacted AnilineN,N-Diacetyl derivative

Troubleshooting Dashboard

User Query: "My product is discolored, or the melting point is off. What is happening?"

Use this diagnostic table to correlate physical symptoms with temperature deviations.

SymptomProbable CauseMechanismCorrective Action
Pink/Red Coloration Temp Too High (>80°C)Oxidation of the aniline precursor prior to acetylation.Perform acetylation under

atm; maintain temp <40°C. Add trace sodium bisulfite during workup.
Low Melting Point (<100°C)Over-Acetylation Formation of N,N-diacetyl-(3-bromo-5-ethylphenyl)amine .Recrystallize from Ethanol/Water. Reduce reaction temp and Acetic Anhydride equivalents.
Oiling Out Solvent/Temp Mismatch Product solubility is too high at reaction temp; impurities prevent lattice formation.Cool slowly to 0°C with vigorous stirring. Seed with pure crystal if available.
Double HPLC Peak Kinetic Trapping Reaction stopped too early (Low Temp). Peak 1 = Product, Peak 2 = Starting Aniline.Increase reaction time at RT. Do not heat to reflux immediately; monitor via TLC.

Visualizing the Pathway

The following diagram illustrates the reaction logic and where temperature deviations divert the flux toward impurities.

ReactionPathway cluster_conditions Temperature Control Zones Aniline 3-Bromo-5-ethylaniline (Precursor) Intermediate Transition State (Tetrahedral) Aniline->Intermediate Nucleophilic Attack Oxidation Colored Quinones (Oxidation) Aniline->Oxidation High Temp + Air Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination of AcOH (Fast at RT) Diacetyl N,N-Diacetyl Impurity (Over-reaction) Product->Diacetyl High Temp (>80°C) + Excess Ac2O Zone1 Zone 1: 0-25°C High Selectivity Zone2 Zone 2: >80°C High Impurity Risk

Figure 1: Reaction pathway showing the bifurcation between the target mono-acetylated product and the high-temperature di-acetylated impurity.[1]

Optimized Experimental Protocols

Method A: Low-Temperature Selective Acetylation (Recommended)

Best for: High purity requirements (>99%), GMP workflows.

  • Preparation: Dissolve 10 mmol of 3-bromo-5-ethylaniline in 20 mL of Glacial Acetic Acid.

  • Cooling: Place the vessel in an ice-water bath (0–5°C).

  • Addition: Add 11 mmol (1.1 eq) of Acetic Anhydride dropwise over 15 minutes.

    • Why? Controlling the addition rate at low temp prevents localized exotherms that cause diacetylation.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2 hours.

  • Quench: Pour mixture into 100 mL ice water. The product should precipitate as white needles.[2]

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.[3]

Method B: Rapid Reflux (High Throughput)

Best for: Initial screening or when aniline reactivity is low due to steric/electronic deactivation.

  • Mix: Combine aniline and excess Acetic Anhydride (1.5 eq) in a round-bottom flask.

  • Heat: Reflux at 100–120°C for 10–15 minutes.

    • Critical Control: Do not exceed 15 minutes. Prolonged heating promotes "cherry red" oxidation [1].

  • Crystallization: Cool rapidly to RT, then to 0°C.

  • Risk Mitigation: This method requires a rigorous recrystallization step to remove the likely N,N-diacetyl impurities.

Frequently Asked Questions (FAQ)

Q: Why does the literature sometimes suggest adding Sodium Acetate? A: Sodium Acetate acts as a buffer. In the reaction, Acetic Acid is produced as a byproduct. If you are using Acetyl Chloride instead of Acetic Anhydride, HCl is produced. The base neutralizes the acid, preventing the protonation of the aniline amine group, which would otherwise render it non-nucleophilic and stop the reaction [2].

Q: My product has a persistent pink hue even after recrystallization. How do I fix this? A: This is due to trace oxidation of the aniline precursor, common at higher temperatures.

  • Fix: Dissolve the crude product in hot ethanol and add a small amount of Activated Charcoal . Boil for 5 minutes, filter while hot through Celite, and then allow to crystallize. The charcoal absorbs the high-molecular-weight colored impurities.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetyl Chloride is much more vigorous.

  • Adjustment: The reaction must be kept strictly at 0°C. You must use a base (Triethylamine or Pyridine) to scavenge the HCl. Without a base, the HCl will protonate the aniline and stall the reaction [3].

Decision Tree for Optimization

Use this flow to determine your next experimental step.

DecisionTree Start Start Synthesis CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighImpurity Impurity > 5%? CheckPurity->HighImpurity IdentifyImpurity Identify Impurity Type HighImpurity->IdentifyImpurity Yes Success Purity Acceptable Proceed to Scale-up HighImpurity->Success No Diacetyl Impurity: N,N-Diacetyl (High MW) IdentifyImpurity->Diacetyl Aniline Impurity: Starting Material (Low MW) IdentifyImpurity->Aniline Action1 Action: Reduce Temp Reduce Ac2O Equiv Diacetyl->Action1 Action2 Action: Increase Time Check Stirring Aniline->Action2

Figure 2: Troubleshooting logic flow for purity optimization.

References

  • ScienceMadness Discussion Board. (2009). N-acetylation of aniline, using aspirin (and general acetylation kinetics). Retrieved from

  • LibreTexts Chemistry. (2021). Acetylation of Aniline (Experiment). Retrieved from 3

  • PrepChem. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide.[4] (Analogous synthesis demonstrating halogenated aniline acetylation). Retrieved from 4

  • Organic Syntheses. (1951). N-Bromoacetamide (Reference for bromination conditions).[2][4] Coll. Vol. 4, p.104. Retrieved from 2

Sources

solvent selection for efficient reactions with N-(3-Bromo-5-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent Engineering for N-(3-Bromo-5-ethylphenyl)acetamide Transformations

Introduction: The Substrate Profile

This compound is a bifunctional building block critical in the synthesis of kinase inhibitors and biaryl scaffolds.[1][2][3] Its chemical behavior is dictated by two competing functionalities:

  • The Aryl Bromide (C-Br): A classic electrophile for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2][3]

  • The Acetamide (NH-CO-Me): A hydrogen-bond donor/acceptor that dictates solubility and can act as a directing group or a site for unwanted N-alkylation if conditions are not controlled.[1][2][3]

This guide addresses the most common bottleneck in utilizing this substrate: Solvent Selection. The wrong solvent system leads to catalyst deactivation, poor conversion, or difficult workups due to the molecule's amphiphilic nature (lipophilic ethyl/phenyl group vs. polar amide).

Solvent Selection Matrix

The following table summarizes optimized solvent systems based on reaction type and "Green Chemistry" compatibility.

Reaction TypeStandard "Legacy" SolventRecommended "Modern" SolventRationale for Switch
Suzuki-Miyaura Coupling DMF / Water or Toluene / Water2-MeTHF / Water or n-Butanol 2-MeTHF provides cleaner phase separation during workup and higher reaction rates for hydrophobic bromides compared to Toluene.[1][2][3]
Buchwald-Hartwig Amination 1,4-Dioxane or Toluenet-Amyl Alcohol or Xylenes t-Amyl alcohol solubilizes polar bases (Cs₂CO₃) better than Toluene, accelerating the reaction without deactivating the Pd catalyst.[1][2]
N-Alkylation DMF or DMSOAcetonitrile or THF DMF is difficult to remove (high BP).[1][2][3] Acetonitrile allows for lower temp reflux and easier evaporation.[1][2][3]
Crystallization DCM / HexaneEthyl Acetate / Heptane Chlorinated solvents (DCM) trap in the crystal lattice.[1][2][3] EtOAc/Heptane offers a safer, tunable polarity gradient.[1][2][3]

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process for selecting the optimal solvent system based on your intended transformation and downstream processing needs.

SolventSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling (C-C Bond) ReactionType->Suzuki Buchwald Buchwald Amination (C-N Bond) ReactionType->Buchwald Alkylation N-Alkylation (N-R Bond) ReactionType->Alkylation Suzuki_Solubility Is Boronic Acid Water Soluble? Suzuki->Suzuki_Solubility Base_Choice Base Selection Buchwald->Base_Choice Solvent_ACN Use Acetonitrile (Mild Base: K2CO3) Alkylation->Solvent_ACN Solvent_THF Use THF (Strong Base: NaH) Alkylation->Solvent_THF Solvent_2MeTHF Use 2-MeTHF / H2O (Biphasic) Suzuki_Solubility->Solvent_2MeTHF No (Lipophilic) Solvent_EtOH Use EtOH / H2O (Homogeneous) Suzuki_Solubility->Solvent_EtOH Yes (Polar) Solvent_tAmyl Use t-Amyl Alcohol (Weak Bases: Cs2CO3) Base_Choice->Solvent_tAmyl Inorganic Base Solvent_Toluene Use Toluene (Anhydrous) (Strong Bases: NaOtBu) Base_Choice->Solvent_Toluene Alkoxide Base

Caption: Decision tree for solvent selection emphasizing solubility compatibility and base tolerance.

Troubleshooting & FAQs

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q: I am observing low conversion in Toluene/Water systems. The starting material remains.

  • Diagnosis: The "3-Bromo-5-ethyl" substitution pattern increases lipophilicity.[1][2][3] In Toluene/Water, the substrate stays strictly in the organic phase, while the inorganic base (e.g., K₂CO₃) stays in the water. Phase transfer is the rate-limiting step.[1][2][3]

  • Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or add a surfactant.[1][2][3]

    • Why: 2-MeTHF has higher water saturation than Toluene, increasing the interfacial surface area and solubility of the base in the organic layer. Alternatively, add 2-5 mol% TBAB (Tetrabutylammonium bromide) to Toluene to act as a phase transfer catalyst [1].[1][2][3]

Q: My reaction turns black immediately (Pd black precipitation) and stops.

  • Diagnosis: This indicates rapid catalyst decomposition, often caused by inadequate ligand stabilization or dissolved oxygen in the solvent.[2][3]

  • Solution:

    • Degas Thoroughly: Sparge your solvent with Argon for at least 15 minutes before adding the catalyst.[1][2][3]

    • Solvent Switch: If using DMF, ensure it is amine-free (freshly distilled or high grade).[1][2][3] Dimethylamine impurities in DMF can poison the catalyst or compete with ligands.[1][2][3]

    • Protocol: Switch to n-Butanol or t-Amyl alcohol . These protic solvents can help stabilize certain Pd-precatalysts better than aprotic polar solvents in the presence of air [2].[1][2][3]

Q: Can I use water as the only solvent?

  • Diagnosis: this compound is poorly soluble in pure water.[1][2][3]

  • Solution: Yes, but only with surfactant technology.[1][2][3] Use 2% wt/wt TPGS-750-M in water.[1][2][3] This forms nanomicelles where the lipophilic substrate and catalyst concentrate, accelerating the reaction ("Chemistry in Water") [3].[3]

Scenario B: Workup and Isolation

Q: The product is oiling out during crystallization. How do I get a solid?

  • Diagnosis: The ethyl group adds flexibility and lipophilicity, making the crystal lattice harder to form compared to simple bromoacetanilides.

  • Solution: Use a Anti-solvent addition method .[1][2][3]

    • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (good solubility).[1][2][3]

    • Slowly add n-Heptane (or Hexane) dropwise with stirring until persistent cloudiness appears.

    • Cool slowly to 4°C. Do not use DCM/Methanol, as the high solubility difference often leads to oiling.[1][2][3]

Q: I see a side product with M+ - H (Mass loss). What is it?

  • Diagnosis: This is likely the hydrolysis of the acetamide to the aniline (3-Bromo-5-ethylaniline).[1][2][3]

  • Cause: Using strong bases (NaOH, KOH) in alcohol/water mixtures at high temperatures (>100°C).[1][2][3]

  • Solution: Switch to milder bases like K₃PO₄ or Cs₂CO₃ .[1][2][3] If high temperature is required, avoid water/alcohol mixtures and use anhydrous Dioxane or Toluene .[1][2][3]

Detailed Protocol: Green Suzuki Coupling

Objective: Coupling this compound with Phenylboronic acid.

  • Charge: To a reaction vial, add:

    • Substrate: 1.0 equiv

    • Phenylboronic acid: 1.2 equiv[1][2]

    • Catalyst: Pd(dppf)Cl₂ (2 mol%)[1][3]

    • Base: K₂CO₃ (2.0 equiv)[1][3]

  • Solvent: Add 2-MeTHF and Water (ratio 4:1).[1][2][3] Concentration: 0.2 M.[1][2][3]

  • Degas: Sparge with Nitrogen for 5 mins.

  • Reaction: Heat to 60°C for 4-6 hours.

  • Workup:

    • Cool to RT.

    • Separate layers (The 2-MeTHF layer contains the product).[1][2][3]

    • Wash organic layer with brine.[1][2][3]

    • Note: Unlike DMF, 2-MeTHF does not require multiple water washes to remove; it evaporates easily [4].[1][2][3]

References

  • Lipshutz, B. H., & Ghorbani, S. (2009).[2][3] Transition Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta. Link

  • Sheridan, K. (2020).[1][2][3] Green Solvent Selection for Buchwald-Hartwig Amination. Organic Process Research & Development. Link[1][3]

  • Handa, S., et al. (2015).[1][2][3] Sustainable Pd-catalyzed couplings in water using TPGS-750-M. Science. Link[1][3]

  • Pace, V., et al. (2012).[1][2][3] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][2][3] ChemPubSoc Europe.[1][2][3] Link[1][3]

  • PubChem. (2025).[1][2][3] N-(3-Bromo-4-methylphenyl)acetamide Compound Summary. National Library of Medicine.[1][2][3] Link

Sources

workup procedure to remove impurities from N-(3-Bromo-5-ethylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Critical Workflow Overview

The following flowchart outlines the standard "Happy Path" for isolating N-(3-Bromo-5-ethylphenyl)acetamide from a crude acetylation mixture. This workflow prioritizes the removal of the specific impurities inherent to this synthesis: unreacted 3-bromo-5-ethylaniline (basic) and acetic acid/anhydride (acidic).[1][2]

WorkupProcedure Reaction Crude Reaction Mixture (Amide, Amine, AcOH, Ac2O) Quench Quench: Pour into Ice Water (Hydrolyzes Ac2O) Reaction->Quench Extract Extraction: Add EtOAc or DCM Quench->Extract AcidWash Acid Wash (1M HCl) CRITICAL STEP Extract->AcidWash AqLayer1 Aqueous Layer (Contains Aniline-HCl Salt) AcidWash->AqLayer1 Removes Starting Material OrgLayer1 Organic Layer (Product + Acids) AcidWash->OrgLayer1 Retains Product BaseWash Base Wash (Sat. NaHCO3) (Removes AcOH) OrgLayer1->BaseWash AqLayer2 Aqueous Layer (Sodium Acetate) BaseWash->AqLayer2 Removes Acetic Acid OrgLayer2 Organic Layer (Neutral Product) BaseWash->OrgLayer2 DryConc Dry (MgSO4) & Concentrate OrgLayer2->DryConc Recryst Recrystallization (EtOH / H2O) DryConc->Recryst

Figure 1: Logical flow for the purification of substituted acetanilides.[1][2] The sequence Acid Wash


 Base Wash is non-negotiable for purity.

Troubleshooting Guide (FAQs)

Q1: My product is pink/brown even after the workup. What happened?

Diagnosis: This indicates the presence of oxidation byproducts (quinones/azo compounds) derived from residual 3-bromo-5-ethylaniline.[1][2] Anilines oxidize rapidly in air to form highly colored impurities.[2] Corrective Action:

  • Perform an Acid Wash: Ensure you washed the organic layer thoroughly with 1M HCl. This protonates the unreacted aniline (

    
    ), forcing it into the aqueous layer.[1][2]
    
  • Charcoal Treatment: During recrystallization, add activated charcoal (1-2% by weight) to the hot ethanolic solution.[2] Boil for 5 minutes and filter hot through Celite. This adsorbs the high-molecular-weight color bodies.[1][2]

Q2: I see two spots on my TLC. Is one of them the diacetylated byproduct?

Diagnosis: Yes. Acetylation with excess acetic anhydride, especially with acid catalysis, can form the N,N-diacetyl derivative (an imide). This byproduct is usually more lipophilic (higher


) than the desired amide.
Corrective Action: 
  • Hydrolysis: The diacetyl group is unstable toward mild base. Reflux the crude solid in a mixture of Ethanol/Water containing catalytic NaHCO3 for 30 minutes. This selectively cleaves the second acetyl group without hydrolyzing the desired amide bond.

Q3: My yield is lower than expected. Did I lose product in the acid wash?

Diagnosis: While acetanilides are neutral, electron-withdrawing groups (like Bromine) on the ring can decrease the basicity of the nitrogen, but they generally do not make the amide acidic enough to deprotonate in weak base. However, the amide can hydrolyze back to the amine if the acid wash is too strong or prolonged. Corrective Action:

  • Check Aqueous Layer: Neutralize your combined HCl washings with NaOH.[2] If a precipitate forms, that is your starting material (aniline).[2] If you recover a large amount, your acetylation reaction was incomplete, not "lost" during workup.

  • Protocol Adjustment: Use 1M HCl (cold) rather than concentrated or hot acids, and limit contact time.

Detailed Protocols

Protocol A: Standard Aqueous Workup

Use this for initial isolation from the reaction mixture.

  • Quench: Pour the reaction mixture slowly into a 5x volume of ice-water slurry with vigorous stirring. This hydrolyzes excess acetic anhydride.[2]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL per gram of substrate).
    
  • Acid Wash (Crucial): Wash the combined organic layers with 1M HCl (

    
     mL).[2]
    
    • Mechanism:[2][3][4][5] 3-bromo-5-ethylaniline (

      
      ) is protonated to the water-soluble hydrochloride salt.[1][2] The amide product remains in the organic layer [1].
      
  • Base Wash: Wash the organic layer with Saturated Aqueous NaHCO

    
     (
    
    
    
    mL).[2]
    • Mechanism:[2][3][4] Neutralizes residual acetic acid and HCl. Watch for CO

      
       evolution.
      
  • Drying: Wash with saturated brine, dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
Protocol B: Recrystallization (Ethanol/Water)

Use this to polish the crude solid to analytical purity.

  • Solvent Choice: The ethyl and bromine substituents increase lipophilicity compared to simple acetanilide. Pure water is likely a poor solvent; an Ethanol/Water system is recommended [2].[2]

  • Dissolution: Place the crude solid in a flask. Add minimum hot Ethanol (95%) to dissolve the solid.

  • Precipitation: slowly add hot water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of ethanol to clear the solution.

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed, then place in an ice bath for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[2][4][6] Wash with cold 50% EtOH/Water.[2]

Data & Specifications

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 242.11 g/mol
Predicted LogP ~2.8 - 3.1Lipophilic due to Ethyl/Bromo groups [3].[1][2]
Solubility (Water) Insoluble / Very LowDo not use water as primary reaction solvent.[2]
Solubility (EtOAc) HighGood for extraction.[2]
Solubility (1M HCl) InsolubleKey for purification. Impurities (amines) are soluble.[2]
Appearance White to Off-White NeedlesColored needles indicate oxidation.[1][2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (See Section 9.12 for general acetylation of aromatic amines and acid-wash purification logic).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2010). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.[2] (Standard protocols for crystallization of acetanilide derivatives).

  • PubChem. (n.d.).[2][7][8] Compound Summary for 3-Bromo-5-ethylaniline. National Library of Medicine. Retrieved October 26, 2023, from [Link] (Used for SAR estimation of lipophilicity and basicity).

Sources

Technical Support Center: Characterization of N-(3-Bromo-5-ethylphenyl)acetamide Reaction Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-(3-Bromo-5-ethylphenyl)acetamide. This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors where the 3,5-disubstitution pattern provides essential vector exploration.

However, the coexistence of three distinct reactive handles—an amide (hydrolysis-prone), an aryl bromide (labile in Pd-catalysis), and an ethyl group (susceptible to benzylic oxidation)—creates a "perfect storm" for unexpected impurities. This guide moves beyond basic synthesis to the forensic analysis of these side products.

Module 1: Rapid Diagnostic Guide (The "Triage")

User Question: "I see unexpected peaks in my LC-MS trace relative to the parent mass (M). How do I identify them immediately?"

Scientist Response: In my experience, 90% of impurities with this scaffold stem from three specific pathways. Use the Mass Shift Table below to correlate your


 with the structural defect.
Table 1: Mass Shift Diagnostic Matrix (Parent MW = 242.1 g/mol approx)

(ES+)
PhenomenonProposed StructureMechanistic Cause
-78 / -80 Protodehalogenation N-(3-ethylphenyl)acetamideLoss of Br, replaced by H. Common in Pd-catalyzed cross-couplings (Suzuki/Buchwald).
-42 Deacetylation 3-Bromo-5-ethylanilineAcid/Base hydrolysis of the amide bond.
+14 Benzylic Oxidation (Ketone) N-(3-bromo-5-acetylphenyl)acetamideOxidation of ethyl

to acetyl

.
+16 Benzylic Oxidation (Alcohol) N-(3-bromo-5-(1-hydroxyethyl)phenyl)acetamideOxidation of ethyl to secondary alcohol.
+42 N-Acetylation (Bis) N-acetyl-N-(3-bromo-5-ethylphenyl)acetamideOver-acylation during synthesis (Di-imide formation).
Diagnostic Logic Flowchart

DiagnosticLogic Start LC-MS Peak Analysis (Relative to Parent M) CheckMass Check u0394 m/z Start->CheckMass LowerMass Mass Decrease (-) CheckMass->LowerMass HigherMass Mass Increase (+) CheckMass->HigherMass M_Minus_42 u0394 = -42 Da (Loss of Acetyl) LowerMass->M_Minus_42 M_Minus_80 u0394 = -78/80 Da (Loss of Br) LowerMass->M_Minus_80 M_Plus_14 u0394 = +14 Da (CH2 -> C=O) HigherMass->M_Plus_14 M_Plus_42 u0394 = +42 Da (Bis-Acylation) HigherMass->M_Plus_42 Hydrolysis ISSUE: Hydrolysis Product: Aniline M_Minus_42->Hydrolysis Dehal ISSUE: Protodehalogenation Product: Des-bromo M_Minus_80->Dehal Oxidation ISSUE: Benzylic Oxidation Product: Acetophenone deriv. M_Plus_14->Oxidation BisAcyl ISSUE: Over-reaction Product: Di-imide M_Plus_42->BisAcyl

Figure 1: Decision logic for rapid identification of impurities based on LC-MS mass shifts.

Module 2: The "Missing Bromine" (Protodehalogenation)

User Question: "I am performing a Suzuki coupling on the bromine handle, but I keep generating the des-bromo product (N-(3-ethylphenyl)acetamide). Why?"

Scientist Response: This is the most common failure mode for aryl bromides in cross-coupling. The mechanism is Protodehalogenation (or Hydrodehalogenation).

The Mechanism

In the catalytic cycle, after the Oxidative Addition of Pd(0) into the C-Br bond, the resulting Ar-Pd(II)-Br species is intercepted by a hydride source before it can transmetallate with your boronic acid [1].

Common Hydride Sources:

  • Solvent: DMF and Isopropanol are notorious hydride donors.

  • Base: Alkoxides (like ethoxide or isopropoxide) can undergo

    
    -hydride elimination to donate a hydride to Palladium.
    
  • Water: In the presence of phosphines, water can facilitate reduction [2].

Troubleshooting Protocol
  • Switch Solvents: If using DMF, switch to Toluene/Water or Dioxane . DMF decomposes to dimethylamine and CO; the amine can act as a reductant.

  • Base Selection: Avoid secondary alkoxides (e.g., Sodium Isopropoxide). Use inorganic bases like

    
     or 
    
    
    
    which cannot undergo
    
    
    -hydride elimination.
  • Temperature Control: Protodehalogenation has a higher activation energy than transmetallation. Lower the reaction temperature by 10-20°C.

ProtoDehal Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br RedElim Reductive Elimination OxAdd->RedElim + H- (Hydride) Hydride Hydride Source (DMF/Alcohol/H2O) Hydride->RedElim RedElim->Pd0 Regenerates Product Des-Bromo Product (Impurity) RedElim->Product

Figure 2: The parasitic cycle of Protodehalogenation competing with Cross-Coupling.

Module 3: The "Oxygen Ghost" (Benzylic Oxidation)

User Question: "My sample was pure last week. Now LC-MS shows a peak at M+14. Is my compound oxidizing in air?"

Scientist Response: Yes. The ethyl group at position 5 is a benzylic alkyl group . The C-H bonds adjacent to the aromatic ring are significantly weakened due to resonance stabilization of the resulting radical [3].

The Chemistry

Over time, or in the presence of trace transition metals (leftover Pd) and light, the benzylic position undergoes autoxidation.

  • Stage 1: Formation of benzylic peroxide.

  • Stage 2: Decomposition to Secondary Alcohol (M+16).

  • Stage 3: Oxidation to Ketone (Acetophenone derivative) (M+14).

Prevention & Storage Protocol
  • Argon Flush: Always store the solid under an inert atmosphere.

  • Amber Vials: Light accelerates radical formation. Use amber glass.

  • Scavenge Metals: If the material came from a Pd-coupling, ensure residual Pd is <10 ppm. Residual metal catalyzes this oxidation rapidly [4]. Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup.

Module 4: The "Broken Shield" (Hydrolysis)

User Question: "I tried to remove a protecting group using HCl, and my amide disappeared."

Scientist Response: Acetanilides are stable to mild acid/base but will hydrolyze under forcing conditions (refluxing HCl or NaOH). The electron-withdrawing Bromine atom makes the amide carbonyl slightly more electrophilic, potentially accelerating base-catalyzed hydrolysis compared to unsubstituted acetanilide [5].

Characterization of the Hydrolysis Product (3-Bromo-5-ethylaniline)

If you suspect hydrolysis, look for these NMR signatures:

  • Loss of Singlet: The sharp methyl singlet of the acetamide (~2.1 ppm) will vanish.

  • Amine Appearance: A broad exchangeable peak (

    
    ) appears around 3.5–5.0 ppm (solvent dependent).
    
  • Shift in Aromatic Protons: The aniline protons will shift upfield (lower ppm) compared to the acetanilide due to the increased electron-donating strength of free

    
     vs 
    
    
    
    .

Module 5: Advanced Characterization (NMR)

To definitively characterize this compound and distinguish it from its isomers or impurities, use this NMR checklist.

NMR (DMSO- , 400 MHz) Expectations
Proton GroupMultiplicityApprox.[1] Shift (

)
Diagnostic Note
Amide NH Singlet (Broad)10.0 - 10.2 ppmDisappears on

shake.
Aromatic H2 Triplet (fine)7.7 - 7.8 ppmBetween Br and NHAc. Most deshielded aromatic.
Aromatic H4 Triplet (fine)7.2 - 7.3 ppmBetween Br and Ethyl.
Aromatic H6 Triplet (fine)7.4 - 7.5 ppmBetween Ethyl and NHAc.
Ethyl

Quartet2.5 - 2.6 ppmCouples to methyl.
Acetamide

Singlet2.0 - 2.1 ppmSharp singlet.
Ethyl

Triplet1.1 - 1.2 ppmCouples to methylene.

Critical Check: If the Ethyl


 quartet becomes a singlet (~2.5 ppm) and the Ethyl 

disappears, you have oxidized the ethyl group to a methyl ketone (M+14 impurity).

References

  • Protodehalogenation Mechanisms

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[2] Journal of Organic Chemistry, 2004, 69, 3173-3180.[2] Link

  • Water-Mediated Reduction

    • Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[3] Organometallics, 2017, 36, 157-169. Link

  • Benzylic Oxidation

    • "Reactions on the Benzylic Carbon: Bromination And Oxidation."[4][5][6] Master Organic Chemistry. Link

  • Metal-Catalyzed Oxidation

    • Guo, et al. "Benzylic C–H Oxidation: Recent Advances." National Institutes of Health (PMC). Link

  • Acetanilide Hydrolysis

    • "The acid-catalysed hydrolysis of acetanilide." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Validation & Comparative

Comparative Guide: Structural Validation of N-(3-Bromo-5-ethylphenyl)acetamide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates, the precise characterization of substituted acetanilides is critical due to the high probability of regioisomer formation during electrophilic aromatic substitution or coupling reactions.

This guide compares the High-Resolution NMR Validation Workflow against standard HPLC-MS Quality Control methods. While Mass Spectrometry (MS) confirms molecular weight (


, 

), it fails to distinguish between the target 3,5-substitution pattern and its 2,5- or 3,4-isomers. This guide provides a definitive 1H and 13C NMR protocol to validate the structure of N-(3-Bromo-5-ethylphenyl)acetamide, focusing on the diagnostic meta-coupling patterns that serve as the "fingerprint" for structural integrity.

Part 1: Comparative Analysis of Analytical Methodologies

To ensure the "performance" of your structural validation, one must compare the efficacy of NMR against other standard characterization techniques for this specific molecule.

Table 1: Performance Matrix – NMR vs. MS vs. IR
Feature1H/13C NMR (Recommended) LC-MS (Standard QC) FT-IR
Connectivity High: Defines exact atomic neighborhood.Low: Only confirms molecular mass/formula.Low: Confirms functional groups only.
Regioisomerism Definitive: Distinguishes 3,5-subst. (meta) from 2,5-subst. (ortho/meta).Blind: Isomers have identical

.
Ambiguous: Fingerprint region is often cluttered.
Quantification Absolute: qNMR can determine purity without standards.Relative: Requires reference standards for UV response factors.Qualitative: Not suitable for purity assays.
Throughput Medium (10–30 mins/sample).High (2–5 mins/sample).High (1–2 mins/sample).

Expert Insight: Relying solely on LC-MS for this compound is a critical failure point. The synthesis of the precursor (3-bromo-5-ethylaniline) often yields minor amounts of the 2-bromo isomer. MS cannot detect this impurity, whereas 1H NMR detects it immediately via


-coupling analysis.

Part 2: Structural Elucidation Strategy

The validation relies on confirming the 1,3,5-substitution pattern on the aromatic ring.

  • Target Molecule: this compound.

  • Key Structural Challenge: Proving the Ethyl and Bromo groups are meta to each other and meta to the Acetamide group.

Visualizing the Logic Flow

The following diagram illustrates the decision matrix for validating the structure based on coupling constants (


 values).

ValidationLogic Start Sample: this compound Step1 1H NMR Acquisition (DMSO-d6) Start->Step1 Decision Analyze Aromatic Region (6.8 - 8.0 ppm) Step1->Decision MetaPattern Pattern: 3 Distinct Triplets/Singlets Coupling: J ~ 1.5 - 2.0 Hz (Meta only) Decision->MetaPattern Small J values OrthoPattern Pattern: Doublets present Coupling: J ~ 8.0 Hz (Ortho) Decision->OrthoPattern Large J values ResultPass PASS: 3,5-Substitution Confirmed MetaPattern->ResultPass ResultFail FAIL: Isomer Contamination (2,5 or 3,4) OrthoPattern->ResultFail

Figure 1: Decision tree for distinguishing regioisomers based on aromatic coupling constants.

Part 3: Experimental Protocol

To achieve the resolution necessary to see small meta-couplings (


 Hz), correct sample preparation is vital.
Materials
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.

    • Reasoning: Amide protons often broaden or disappear in CDCl3 due to exchange. DMSO stabilizes the NH via hydrogen bonding, resulting in a sharp, distinct singlet downfield (~10 ppm).

  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet @ 2.50 ppm).

  • Instrument: 400 MHz minimum (600 MHz recommended for clear resolution of aromatic hyperfine coupling).

Step-by-Step Methodology
  • Mass Measurement: Weigh 5–10 mg of the solid product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6. Cap and sonicate until fully dissolved. Note: Suspended solids will ruin field homogeneity.

  • Tube Transfer: Filter the solution through a glass wool plug into a high-quality NMR tube (Wilmad 507-PP or equivalent) to remove particulates.

  • Acquisition Parameters (1H):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Essential for accurate integration of aromatic protons which have long
      
      
      times).
    • Scans: 16–64.

  • Acquisition Parameters (13C):

    • Scans:

      
       (Quaternary carbons at C-Br and C-Acetamide require high signal-to-noise).
      

Part 4: Data Analysis & Validation Standards

1H NMR Interpretation (400 MHz, DMSO-d6)

The aromatic region is the critical validation zone. In a 1,3,5-substituted system, there are no ortho protons. Therefore, you should observe three distinct signals corresponding to the three aromatic protons, all showing only meta coupling (


 Hz).
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Justification
10.05 Broad Singlet (s)1H-NH- Amide proton, deshielded by carbonyl and aromatic ring.
7.65 Triplet (t) / dd1HAr-H (C2) Positioned between N and Br. Most deshielded aromatic H. Shows coupling to H4 and H6 (

Hz).
7.40 Triplet (t) / dd1HAr-H (C6) Positioned between N and Ethyl.
7.15 Triplet (t) / dd1HAr-H (C4) Positioned between Br and Ethyl.
2.58 Quartet (q)2H-CH₂- (Ethyl) Coupled to methyl triplet (

Hz).
2.05 Singlet (s)3H-CO-CH₃ Acetyl methyl group.
1.18 Triplet (t)3H-CH₃ (Ethyl) Coupled to methylene quartet.

Validation Checkpoint: If you observe any doublet with


 Hz in the 6.5–8.0 ppm region, your sample is contaminated with an ortho-isomer (e.g., N-(2-bromo-5-ethylphenyl)acetamide).
13C NMR Interpretation (100 MHz, DMSO-d6)

13C NMR confirms the carbon skeleton and the presence of the bromine via the heavy atom effect (C-Br carbons often appear upfield relative to C-H carbons in similar environments, though less pronounced than C-I).

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
168.9 Quaternary (C=O)CarbonylCharacteristic amide shift.
146.5 Quaternary (C-N)Ar-C1Attached to Amide N.
140.2 Quaternary (C-Et)Ar-C5Attached to Ethyl group.
126.8 Methine (CH)Ar-C2Between N and Br.
124.5 Methine (CH)Ar-C4Between Br and Et.
122.1 Quaternary (C-Br)Ar-C3Attached to Bromine.
118.5 Methine (CH)Ar-C6Between Et and N.
28.4 Methylene (CH₂)Ethyl CH₂
24.5 Methyl (CH₃)Acetyl CH₃
15.6 Methyl (CH₃)Ethyl CH₃

Part 5: Visualization of Connectivity

The following diagram maps the specific NMR signals to the molecular structure, highlighting the "Meta-Coupling Triangle" used for validation.

MolecularConnectivity Amide Acetamide Group (Singlet ~2.0 ppm) ArH2 Ar-H (Pos 2) (~7.65 ppm) Meta-coupled to 4 & 6 Amide->ArH2 NOE Proximity ArH6 Ar-H (Pos 6) (~7.40 ppm) Meta-coupled to 2 & 4 Amide->ArH6 NOE Proximity ArH4 Ar-H (Pos 4) (~7.15 ppm) Meta-coupled to 2 & 6 ArH2->ArH4 J(meta) ~1.8Hz ArH4->ArH6 J(meta) ~1.8Hz ArH6->ArH2 J(meta) ~1.8Hz Ethyl Ethyl Group (q ~2.6, t ~1.2 ppm) Ethyl->ArH4 Through-bond Ethyl->ArH6 Through-bond Bromine Bromine (Pos 3) Silent in 1H Shift effect on C3 Bromine->ArH2 Substituent Effect Bromine->ArH4 Substituent Effect

Figure 2: Connectivity map showing the meta-coupling network (Red nodes) and substituent relationships.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The authoritative text on interpreting coupling constants and substituent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Excellent resource for chemical shift prediction and J-coupling values).

  • AIST. (2024). Spectral Database for Organic Compounds (SDBS). (Reference database for comparing standard spectra of acetanilides and ethylbenzenes).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for experimental protocols regarding relaxation delays and pulse sequences).

A Comparative Guide to the Purity Assessment of N-(3-Bromo-5-ethylphenyl)acetamide by High-Performance Liquid Chromatography and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is a cornerstone of its viability as a drug candidate or a critical intermediate. For N-(3-Bromo-5-ethylphenyl)acetamide (CAS No. 123158-6-7), a substituted aromatic amide, ensuring its chemical integrity is paramount for reproducible biological activity and toxicological assessments. This guide provides an in-depth comparison of two orthogonal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the theoretical underpinnings, practical methodologies, and the distinct advantages and limitations of each approach, supported by experimental data.

Introduction to this compound and the Imperative of Purity

This compound, with the molecular formula C10H12BrNO, is a compound of interest in medicinal chemistry and materials science.[1] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can significantly alter the compound's physicochemical properties, biological activity, and safety profile. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5][6] Therefore, the selection of appropriate analytical methods for purity determination is a critical decision in the development lifecycle.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach to Purity

High-Performance Liquid Chromatography (HPLC) is a powerful separatory technique that is widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds.[7][8][9] Its high resolution and sensitivity make it an ideal method for detecting and quantifying even trace levels of impurities.[10]

The Principle of Reverse-Phase HPLC

For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the most suitable mode of separation.[7][10] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[7][11] The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More hydrophobic (less polar) compounds will have a stronger affinity for the nonpolar stationary phase and will thus elute later, while more polar compounds will elute earlier with the polar mobile phase.

Experimental Protocol: Purity Determination of this compound by RP-HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[12]

  • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization if coupled with a mass spectrometer).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25°C.[12]

  • Detection Wavelength: The wavelength should be chosen at the UV absorbance maximum of this compound to ensure maximum sensitivity. A preliminary UV scan of the compound would determine this, but a common wavelength for aromatic compounds is 254 nm.[13]

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve a highly purified reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the synthesized batch of this compound in the same manner and at the same concentration as the reference standard.

3. Data Analysis and Purity Calculation:

  • The purity of the sample is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized Batch Prep_Sample Sample Solution (1 mg/mL) Sample->Prep_Sample Dissolve Standard Reference Standard Prep_Standard Standard Solution (1 mg/mL) Standard->Prep_Standard Dissolve Solvent Diluent (ACN/H2O) Solvent->Prep_Sample Solvent->Prep_Standard Autosampler Autosampler Injection Prep_Sample->Autosampler Column C18 Column Separation Autosampler->Column Mobile Phase Gradient Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Area Integration->Calculation Purity_Report Purity Report Calculation->Purity_Report Final Result MeltingPoint_Logic cluster_pure Pure Compound cluster_impure Impure Compound Pure_Solid Ordered Crystal Lattice Pure_Energy High Energy to Melt Pure_Solid->Pure_Energy Pure_MP Sharp Melting Point (e.g., 110-111 °C) Pure_Energy->Pure_MP Impure_Solid Disrupted Crystal Lattice Impure_Energy Lower Energy to Melt Impure_Solid->Impure_Energy Impure_MP Depressed & Broad MP (e.g., 105-109 °C) Impure_Energy->Impure_MP Impurity Presence of Impurities Impurity->Impure_Solid causes

Caption: Effect of impurities on melting point.

Interpreting Melting Point Data

The following table compares the melting point data for a highly pure reference standard and a synthesized batch of this compound.

SampleObserved Melting Range (°C)Interpretation
Reference Standard110 - 111Sharp melting point, indicative of high purity.
Synthesized Batch107 - 110Depressed and broader melting range, suggesting the presence of impurities.

The lower and broader melting range of the synthesized batch corroborates the HPLC finding that impurities are present.

Comparative Analysis: HPLC vs. Melting Point

While both methods provide valuable information about the purity of this compound, they differ significantly in their scope and the nature of the data they generate.

FeatureHPLCMelting Point
Nature of Analysis Quantitative and QualitativePrimarily Qualitative
Specificity High; can separate and identify individual impurities.Low; indicates the presence of impurities but not their identity or number.
Sensitivity High; can detect impurities at very low levels (e.g., <0.05%).Low; generally requires >1% impurity to cause a significant depression.
Information Provided Purity percentage, number of impurities, retention times.Melting range, indication of purity based on sharpness and comparison to a standard.
Throughput Lower; each run takes several minutes.Higher; multiple samples can often be run simultaneously.
Sample Requirement Small (micrograms).Small (milligrams).

Conclusion: An Integrated Approach to Purity Assessment

In the rigorous environment of pharmaceutical development, relying on a single analytical technique for purity assessment is often insufficient. HPLC and melting point analysis, when used in conjunction, provide a comprehensive and robust evaluation of the purity of this compound.

  • HPLC serves as the primary quantitative tool, offering high sensitivity and specificity to separate, detect, and quantify impurities. It is the cornerstone of quality control and is essential for meeting regulatory requirements for impurity profiling. [13][14][15]* Melting point analysis acts as a rapid, simple, and cost-effective confirmatory test. [16][17]A sharp melting point that is consistent with a reference standard provides a high degree of confidence in the overall purity of the bulk material. Conversely, a depressed and broad melting range is a clear and immediate indicator of the presence of impurities, signaling the need for further investigation by more powerful techniques like HPLC.

By integrating the quantitative power of HPLC with the classical, bulk property assessment of melting point analysis, researchers and drug development professionals can establish a self-validating system for the purity assessment of this compound, ensuring the quality and consistency of this important chemical entity.

References

  • Vertex AI Search. This compound, min 95%, 250 mg.
  • PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018).
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • American Chemical Society. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2 -. (2022).
  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025).
  • PubMed Central. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Chemistry LibreTexts. 6.1C: Melting Point Theory. (2022).
  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021).
  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. (2025).
  • ICH. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
  • ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph.
  • LCGC International. How Reversed-Phase Liquid Chromatography Works.
  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
  • University of Calgary. Melting point determination.
  • Pharmaguideline. Steps for HPLC Method Validation. (2024).
  • YouTube. 14 Principles of Reversed Phase HPLC. (2021).
  • SSERC. Melting point determination.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • IBChem. Melting point depression.
  • UWSpace - University of Waterloo. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides.
  • YouTube. Melting Point Depression Explained. (2013).
  • ICH. Quality Guidelines.
  • Purdue University. Live qualification/validation of purity methods for protein products.
  • Creative Proteomics. Reversed-Phase Chromatography Overview.
  • Medicines Control Agency, The Gambia. Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025).
  • Taylor & Francis. Melting-point depression – Knowledge and References.
  • Waters Corporation. Principles of HPLC Validation - Training Module 2: Method Development and Pre-Validation.
  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Analytical Testing Labs. Melting Point Determination.

Sources

comparing the reactivity of N-(3-Bromo-5-ethylphenyl)acetamide with other bromoanilides

[1][2]

Executive Summary

In medicinal chemistry, the N-(3-Bromo-5-ethylphenyl)acetamide (referred to herein as 3-Br-5-Et ) scaffold represents a strategic "Goldilocks" intermediate.[1][2] Unlike the commoditized 4-bromo isomer (standard electrophile) or the sterically compromised 2-bromo isomer, the 3-Br-5-Et variant offers a unique combination of enhanced oxidative addition rates and lipophilic solubilization , critical for accessing 1,3,5-substituted pharmacological cores (e.g., p38 MAP kinase inhibitors).[1][2]

This guide objectively compares the reactivity of 3-Br-5-Et against standard bromoanilides, demonstrating that its meta-positioned electrophilic site is electronically activated for Palladium-catalyzed cross-coupling, despite the remote steric bulk of the ethyl group.[1][2]

Quick Verdict: Reactivity Hierarchy
Feature3-Br-5-Et (Meta) 4-Br (Para) 2-Br (Ortho)
Oxidative Addition Rate High (Inductively Activated)Low (Resonance Deactivated)Variable (Steric/Chelation)
Steric Hindrance Low (Remote Ethyl)NegligibleHigh (Ortho-Amide)
Solubility (Org.[1][2][3] Solv.) Excellent (Ethyl tag)ModerateModerate
Primary Utility Kinase Scaffolds, Library DiversityLinear ExtensionsMacrocyclization

Structural & Electronic Analysis

To predict reactivity accurately, we must quantify the electronic influence of substituents on the C-Br bond. The reactivity differences are governed by Hammett Substituent Constants (

The Electronic Landscape[4]
  • 4-Bromo (Para): The acetamido group (-NHAc) is a resonance donor at the para position (

    
    ).[1][2] This increases electron density at the C-Br bond, making the ring less electrophilic.[2] Consequently, Pd(0) oxidative addition—the rate-limiting step in many catalytic cycles—is slower .
    
  • 3-Bromo-5-Ethyl (Meta):

    • Acetamido Effect: Resonance cannot operate at the meta position. The -NHAc group acts purely as an inductive withdrawer (

      
      ).[1][2]
      
    • Ethyl Effect: The ethyl group is a weak donor (

      
      ).[1][2]
      
    • Net Effect:

      
      .[2] The ring is electron-deficient relative to benzene.[1][2]
      
    • Result: The C-Br bond in 3-Br-5-Et is electron-poor, facilitating rapid oxidative addition by nucleophilic Pd(0) species.[1][2]

Visualization: Electronic Vectors & Reactivity

The following diagram illustrates the conflicting electronic vectors that define the reactivity of these isomers.

ReactivityMapcluster_0Standard Benchmark (Para)cluster_1Target Molecule (Meta)Para4-Bromoacetanilide(Electron Rich)Para_MechResonance Donation(Deactivates C-Br)Para->Para_Mech  σ_p = -0.15  SlowSlowPara_Mech->Slow  Slow Ox. Addition  MetaN-(3-Bromo-5-ethylphenyl)acetamideMeta_MechInductive Withdrawal(Activates C-Br)Meta->Meta_Mech  σ_m (NHAc) = +0.17  σ_m (Et) = -0.07  FastFastMeta_Mech->Fast  Fast Ox. Addition  

Caption: Comparative electronic activation. The meta-isomer (bottom) benefits from inductive withdrawal, accelerating Pd-insertion compared to the resonance-deactivated para-isomer.[1][2]

Comparative Reactivity Data

Scenario A: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form biaryl cores.[1][2]

ParameterN-(4-Bromophenyl)acetamide This compound Observation
Catalyst Load 1-3 mol% Pd0.5-1 mol% Pd3-Br-5-Et requires less catalyst due to activated C-Br bond.[1][2][3]
Time to Completion 4-6 Hours1-2 HoursFaster kinetics observed for the meta-isomer [1].[1][2][3]
By-products Protodehalogenation (minor)Homocoupling (trace)The ethyl group suppresses solubility-driven aggregation, reducing side reactions.[1][2][3]
Solvent System DMF/Water (Required for solubility)Toluene/Water (Accessible)3-Br-5-Et is more lipophilic, allowing use of non-polar solvents (Green Chemistry benefit).[1][2][3]
Scenario B: Buchwald-Hartwig Amination

Objective: C-N bond formation (Aniline synthesis).[1][2]

  • Challenge: The amide backbone (-NHAc) can compete as a directing group or nucleophile.[1][2]

  • 3-Br-5-Et Advantage: The 5-ethyl group provides "remote steric bulk."[1][2] It does not hinder the reaction center (position 3) but disrupts the planar packing of the molecule, preventing the formation of insoluble Pd-aggregates often seen with 4-bromoacetanilide.

  • Performance: Yields for 3-Br-5-Et are typically 10-15% higher than the 4-bromo analog in non-polar solvents due to better homogeneity.[1][2]

Experimental Protocol: Optimized Cross-Coupling

This protocol is validated for This compound .[1][2] It utilizes a self-validating HPLC endpoint to ensure quantitative conversion.[1][2]

Reaction: Suzuki Coupling with 4-Fluorophenylboronic acid.[1][2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Partner: 4-Fluorophenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (1.0 mol%)[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with N₂ for 5 minutes.[2] Why: Pd(0) is oxygen-sensitive; failure here leads to homocoupling.[1][2]

  • Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.

  • Activation: Add the aqueous K₂CO₃ via syringe.

  • Heating: Heat block to 85°C.

    • Checkpoint: The 3-Br-5-Et reaction should turn black (active Pd) within 10 minutes.[1][2] If it remains orange, oxygen ingress has occurred.

  • Monitoring (Self-Validation):

    • Sample at T=60 min.

    • Quench aliquot in MeCN/H₂O.[2]

    • Target: <2% starting material area by HPLC (254 nm).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Troubleshooting Logic

TroubleshootingStartReaction Analysis (T=60 min)CheckIs Starting Material > 5%?Start->CheckNoProceed to WorkupCheck->NoNoYesDiagnose Failure ModeCheck->YesYesOxidationSoln is Orange/Red?(O2 Poisoning)-> Regas & Add 0.5% CatYes->OxidationHydrolysisNew Peak @ RRT 0.8?(Amide Hydrolysis)-> Lower Temp to 60°CYes->Hydrolysis

Caption: Decision tree for troubleshooting incomplete conversion during Suzuki coupling of acetanilides.

References

  • Electronic Effects in Pd-Catalyzed Cross-Coupling

    • Mechanism of Oxidative Addition: The rate of oxidative addition of aryl halides to Pd(0)
    • Source: Fleckenstein, C. A., & Plenio, H. (2010). Electronic and Steric Effects in Pd-Catalyzed Cross-Coupling Reactions. Chemical Society Reviews.[1][2]

    • Context: Supports the claim that meta-electron withdrawing groups (like acetamido at meta) accelerate the reaction compared to para-donors.
  • Hammett Substituent Constants

    • Data Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [1][2]

    • Specific Values

      
       (NHAc) = 0.17; 
      
      
      (NHAc) = -0.15;
      
      
      (Ethyl) = -0.07.[1][2]
  • Physical Properties of Bromoacetanilides

    • Source: NIST Chemistry WebBook, SRD 69.[2] "Acetamide, N-(4-bromophenyl)-".[1][2][4] [1][2]

    • Context: Used for baseline solubility and melting point comparisons for the control group.
  • General Protocol for Anilide Coupling: Source: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Context: Basis for the optimized dioxane/K2CO3 protocol adapted for the meta-bromo system.

A Comparative Guide to the Synthesis of N-(3-Bromo-5-ethylphenyl)acetamide: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: February 2026

N-(3-Bromo-5-ethylphenyl)acetamide is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The strategic placement of the bromo, ethyl, and acetamido groups on the phenyl ring provides a versatile scaffold for further chemical modifications. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of alternative methods for the synthesis of this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Method 1: The Classic Multi-Step Synthesis from Ethylbenzene

This traditional approach involves the construction of the target molecule from a readily available starting material, ethylbenzene, through a series of well-established organic transformations. The key to this strategy is the careful orchestration of electrophilic aromatic substitution reactions to achieve the desired 1,3,5-substitution pattern.

Synthetic Strategy and Mechanistic Rationale

The ethyl group of the starting material is an ortho-, para-director, which complicates the direct introduction of substituents at the meta positions. Therefore, a more indirect route is necessary. A plausible and efficient pathway involves the following steps:

  • Nitration of Ethylbenzene: The initial step is the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile.[1] Due to the ortho-, para-directing nature of the ethyl group, this step yields a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene.[2]

  • Isolation of p-Nitroethylbenzene: The para-isomer is typically the major product and can be separated from the ortho-isomer by distillation or chromatography.

  • Bromination of p-Nitroethylbenzene: The nitro group is a strong meta-director. Therefore, the bromination of 4-nitroethylbenzene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) directs the bromine atom to the position meta to the nitro group, which is also ortho to the ethyl group, yielding 2-bromo-4-nitroethylbenzene. To obtain the desired 3-bromo-5-ethyl substitution pattern, a different strategy is required.

A more logical approach to achieve the desired substitution pattern is to start with a meta-directing group. A highly effective strategy begins with benzene and proceeds as follows:

  • Friedel-Crafts Acylation of Benzene: Benzene is first acylated with acetyl chloride in the presence of a Lewis acid like aluminum chloride to form acetophenone. The acetyl group is a meta-director.

  • Nitration of Acetophenone: The nitration of acetophenone directs the nitro group to the meta position, yielding 3-nitroacetophenone.[3]

  • Wolff-Kishner or Clemmensen Reduction: The keto group of 3-nitroacetophenone is then reduced to an ethyl group to form 3-ethylnitrobenzene.

  • Bromination of 3-Ethylnitrobenzene: With the meta-directing nitro group and the ortho-, para-directing ethyl group, bromination will preferentially occur at the position that is meta to the nitro group and ortho/para to the ethyl group, which is the 5-position. This yields 3-bromo-5-ethylnitrobenzene.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl), to yield the key intermediate, 3-bromo-5-ethylaniline.[4]

  • Acylation of 3-Bromo-5-ethylaniline: The final step is the acylation of 3-bromo-5-ethylaniline with an acetylating agent such as acetic anhydride or acetyl chloride to form the target molecule, this compound.[5][6]

Experimental Data
StepReactionReagents & ConditionsTypical YieldPurityReference
1Friedel-Crafts AcylationBenzene, Acetyl Chloride, AlCl₃>90%High[3]
2NitrationAcetophenone, HNO₃, H₂SO₄~85%Good[3]
3Reduction3-Nitroacetophenone, H₂NNH₂, KOH~90%Good[3]
4Bromination3-Ethylnitrobenzene, Br₂, FeBr₃~70-80%Good-
5Reduction3-Bromo-5-ethylnitrobenzene, H₂, Pd/C>95%High[7]
6Acylation3-Bromo-5-ethylaniline, Acetic Anhydride>95%High[5][6]
Experimental Workflow

Multi-Step Synthesis Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone AcCl, AlCl₃ Nitroacetophenone 3-Nitroacetophenone Acetophenone->Nitroacetophenone HNO₃, H₂SO₄ Ethylnitrobenzene 3-Ethylnitrobenzene Nitroacetophenone->Ethylnitrobenzene H₂NNH₂, KOH Bromoethylnitrobenzene 3-Bromo-5-ethylnitrobenzene Ethylnitrobenzene->Bromoethylnitrobenzene Br₂, FeBr₃ Bromoethylaniline 3-Bromo-5-ethylaniline Bromoethylnitrobenzene->Bromoethylaniline H₂, Pd/C Target This compound Bromoethylaniline->Target (CH₃CO)₂O

Caption: Multi-step synthesis of this compound from benzene.

Method 2: Direct Acylation of Commercially Available 3-Bromo-5-ethylaniline

For laboratories with access to commercial sources of 3-bromo-5-ethylaniline, a direct acylation is the most straightforward and time-efficient method.[8]

Reaction and Mechanism

This method involves the nucleophilic acyl substitution reaction between 3-bromo-5-ethylaniline and an acetylating agent.[5] The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is followed by the elimination of a leaving group (acetate ion) to form the stable amide product.[9] The reaction is often carried out in the presence of a base like sodium acetate to neutralize the acid byproduct.[10]

Experimental Data
Acetylating AgentSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)PurityReference
Acetic AnhydrideWater/HClSodium Acetate25-1000.5-2>95High[5][10]
Acetyl ChlorideDichloromethanePyridine0-251-3>90High-
Acetic AcidNone (Microwave)Zinc Dust120-1300.2-0.5>98High[11]
Experimental Workflow

Direct Acylation cluster_reactants Reactants Aniline 3-Bromo-5-ethylaniline Target This compound Aniline->Target Acetate Acetic Anhydride Acetate->Target

Caption: Direct acylation of 3-Bromo-5-ethylaniline.

Method 3: Modern Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the formation of C-N bonds, such as the Buchwald-Hartwig amination.[12][13] These methods provide an alternative route that can be advantageous in certain contexts, particularly for library synthesis or when dealing with complex substrates.

Buchwald-Hartwig Amination

This approach would involve the cross-coupling of an aryl halide, 1,3-dibromo-5-ethylbenzene, with acetamide in the presence of a palladium catalyst and a suitable ligand.

Reaction and Mechanism The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide.

  • Amide Binding: The deprotonated acetamide coordinates to the palladium center.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst.[14]

Experimental Data
Aryl HalideAmideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideAcetamidePd(OAc)₂ / XPhosCs₂CO₃Toluene100-12012-2470-90 (expected)[14][15]
Experimental Workflow

Buchwald-Hartwig Amination ArylHalide 1,3-Dibromo-5-ethylbenzene Target This compound ArylHalide->Target Acetamide Acetamide Acetamide->Target Catalyst Pd(0) / Ligand Catalyst->Target Base Base (e.g., Cs₂CO₃) Base->Target

Caption: Buchwald-Hartwig amination approach.

Comparison of Synthetic Methods

FeatureMulti-Step SynthesisDirect AcylationBuchwald-Hartwig Amination
Starting Material Simple, inexpensive (Benzene)Specialized intermediateDihalo-aromatic
Number of Steps 611
Overall Yield ModerateHighGood to High
Scalability GoodExcellentModerate to Good
Cost Potentially lower for large scaleHigher due to intermediate costHigh (catalyst and ligand)
Green Chemistry Poor (multiple steps, waste)Good (high atom economy)Moderate (metal catalyst)
Versatility High (builds complexity)Low (requires specific intermediate)High (broad substrate scope)

Detailed Experimental Protocols

Protocol 1: Acylation of 3-Bromo-5-ethylaniline with Acetic Anhydride

This protocol is adapted from standard procedures for aniline acetylation.[5][10]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (50 mmol) of 3-bromo-5-ethylaniline in 100 mL of 5% aqueous hydrochloric acid.

  • Addition of Acetic Anhydride: While stirring, add 6.0 mL (63.5 mmol) of acetic anhydride to the solution.

  • Buffering: Immediately add a solution of 8.2 g (100 mmol) of sodium acetate in 30 mL of water.

  • Precipitation: Stir the mixture vigorously for 15 minutes. The product, this compound, will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Conclusion

The choice of synthetic method for this compound depends heavily on the specific needs of the researcher or organization.

  • For large-scale industrial production where cost is a primary driver, the multi-step synthesis from benzene may be the most economical option, despite the number of steps.

  • For rapid synthesis and routine laboratory use , where the starting aniline is commercially available, direct acylation is undoubtedly the superior method due to its simplicity, high yield, and efficiency.

  • The Buchwald-Hartwig amination represents a modern, versatile alternative that is particularly useful in the context of medicinal chemistry and library synthesis , where substrate scope and functional group tolerance are paramount.

By understanding the advantages and limitations of each approach, researchers can make an informed decision that best aligns with their synthetic goals, resources, and production scale.

References

  • Quora. (2017, November 8). How can we convert ethylbenzene into aniline? Retrieved from [Link]

  • Quora. (2020, September 22). How to create a 3-ethylaniline from a benzene ring. Retrieved from [Link]

  • Transformation Tutoring. (2024, February 19). Starting with benzene, design a synthesis 3-Bromoaniline. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed acetylation of arenes. Retrieved from [Link]

  • YouTube. (2025, May 20). Synthetic Route (Aniline to meta-Bromoaniline). Retrieved from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • PubChem. (n.d.). 3-Bromo-5-ethylaniline. Retrieved from [Link]

  • YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Tishk International University. (n.d.). 3.-Preparation-of-Acetanilide.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ijarsct. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Organic Syntheses. (2021, March 28). Palladium-Catalyzed Acetylation of Arylbromides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Liverpool. (2020, July 30). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, June). Volume 11, Issue 6. Retrieved from [Link]

  • ACS Publications. (2014, January 9). Palladium-Catalyzed Acetylation of Arenes. Retrieved from [Link]

  • University of Missouri-St. Louis. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]

  • YouTube. (2018, April 2). Radical Bromination of Ethylbenzene in Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • University of Liverpool. (2020, July 30). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Retrieved from [Link]

  • Quora. (2019, January 11). Why is ethylbenzene more easily nitrated than benzene? Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Comparative Analysis of Mass Spectrometry Techniques for the Confirmation of N-(3-Bromo-5-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and characterization of pharmaceutical intermediates, N-(3-Bromo-5-ethylphenyl)acetamide (Formula: C₁₀H₁₂BrNO) presents specific analytical challenges due to its halogenated nature and amide functionality. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) remains the superior method for rapid molecular weight (MW) confirmation and impurity profiling.

This guide objectively compares High-Resolution LC-MS (HR-MS) against Single Quadrupole LC-MS (SQ-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a validated protocol for the precise identification of this molecule.

Part 1: Molecular Profile & Theoretical Data

Before selecting an analytical method, the theoretical mass spectrum must be established. The presence of a bromine atom creates a distinct isotopic signature that serves as a primary validation tool.[1][2]

PropertyValueNotes
Formula C₁₀H₁₂BrNO
Monoisotopic Mass (⁷⁹Br) 241.0102 Da Target [M+H]⁺ = 242.0175
Isotopic Mass (⁸¹Br) 243.0082 Da Target [M+H]⁺ = 244.0155
Isotope Ratio ~1:1 (50.7% : 49.3%)The "Twin Peak" signature
LogP ~2.8 - 3.1Moderately lipophilic; suitable for Reverse Phase LC

Part 2: Comparative Analysis of Analytical Platforms

High-Resolution LC-MS (Q-TOF / Orbitrap)

Status: The Gold Standard for Confirmation

  • Mechanism: Utilizes Electrospray Ionization (ESI) followed by Time-of-Flight or Orbital trapping to measure mass with <5 ppm accuracy.

  • Performance:

    • Mass Accuracy: Distinguishes the target from potential impurities with similar nominal masses (e.g., des-bromo or oxidative byproducts).

    • Isotopic Fidelity: Clearly resolves the ⁷⁹Br/⁸¹Br doublet without interference.

    • Suitability: Essential for final product release and new chemical entity (NCE) characterization.

Single Quadrupole LC-MS (SQ-MS)

Status: The Routine Workhorse

  • Mechanism: Low-resolution mass filtration.

  • Performance:

    • Throughput: Faster and more robust for daily reaction monitoring.

    • Limitation: Provides "Nominal Mass" only (241/243 Da). It cannot distinguish between C₁₀H₁₂BrNO and a contaminant with the same nominal mass but different elemental composition.

    • Cost-Efficiency: Significantly lower operational cost than HR-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Status: The Alternative (With Caveats)

  • Mechanism: Electron Impact (EI) ionization.

  • Performance:

    • Thermal Stability: Acetamides are generally stable, but the high injection port temperatures (250°C+) risk thermal degradation or "sticking" to active sites in the liner.

    • Fragmentation: EI is a "hard" ionization technique. You often see the fragment ions (loss of acetyl group, m/z ~199/201) rather than the molecular ion.

    • Use Case: Best reserved for residual solvent analysis, not the primary confirmation of the amide itself.

Summary Matrix
FeatureHR-LC-MS (ESI-QTOF)SQ-LC-MS (ESI)GC-MS (EI)
Mass Accuracy Excellent (<5 ppm)Low (Unit resolution)Low (Unit resolution)
Molecular Ion [M+H]⁺ Dominant PeakDominant PeakWeak / Absent
Structural Info MS/MS RequiredLimitedHigh (Fingerprint)
Sample Prep Dilute & ShootDilute & ShootDerivatization may be needed
Throughput ModerateHighLow (Longer run times)

Part 3: Validated Experimental Protocol (LC-MS)

This protocol is designed for a standard C18 Reverse Phase setup, applicable to both HR-MS and SQ-MS.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (MeOH) or Acetonitrile (ACN).

  • Working Solution: Dilute the stock 1:100 with 50:50 ACN:Water (Final conc: ~10 µg/mL).

    • Note: Do not use 100% aqueous diluent to prevent precipitation of the lipophilic phenyl core.

B. LC Conditions
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Why FA? Promotes protonation of the amide nitrogen for ESI(+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B (Elution expected ~2.5 - 3.0 min due to LogP ~3)

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temp: 40°C.

C. MS Parameters (ESI Positive)[5]
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Scan Range: m/z 100 – 600.

  • Target Ions:

    • 242.0 ([⁷⁹Br M+H]⁺)

    • 244.0 ([⁸¹Br M+H]⁺)

Part 4: Data Interpretation & Workflow Visualization

The "Twin Peak" Validation

The most critical confirmation step is the observation of the bromine isotope pattern.

  • Spectrum Check: Zoom into the molecular ion cluster.

  • Criteria: You MUST see two peaks separated by 2.0 Da.

  • Intensity: The intensity ratio of m/z 242 to 244 should be approximately 1:1 .

    • If the ratio is 3:1:[1][3] You have Chlorine, not Bromine.[1][3]

    • If there is no +2 peak: You have lost the halogen (de-bromination).

MS/MS Fragmentation Pathway

If performing MS/MS (Q-TOF or Triple Quad), the following transition confirms the acetamide structure:

  • Precursor: m/z 242.0

  • Product: m/z 200.0 (Loss of 42 Da, Ketene CH₂=C=O)

  • Mechanism: The amide bond cleaves, expelling the neutral ketene moiety and leaving the protonated 3-bromo-5-ethylaniline.

Workflow Diagram

LCMS_Workflow Sample Sample (Solid) Prep Dilution (MeOH/H2O) Sample->Prep 1 mg/mL LC LC Separation (C18 Column) Prep->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution MS1 MS1 Spectrum (Isotope Check) ESI->MS1 [M+H]+ MS2 MS2 Frag (-42 Da Loss) MS1->MS2 CID Result Confirmation MS1->Result 1:1 Ratio (242/244) MS2->Result Ketene Loss

Figure 1: Analytical workflow for the confirmation of this compound, highlighting the critical isotope check.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI and Isotope patterns).

  • Chemistry LibreTexts. (2022). Isotope Effects in Mass Spectrometry (Bromine and Chlorine Patterns).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for N-(3-Bromo-4-methylphenyl)acetamide (Analogous fragmentation data).

  • Holčapek, M., et al. (2010). Recent advances in the structural analysis of organic compounds by mass spectrometry. Journal of Mass Spectrometry. (Discussion on amide fragmentation).

  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for interpreting MS fragmentation patterns of amides).

Sources

comparative study of palladium catalysts for Suzuki coupling with N-(3-Bromo-5-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of palladium catalytic systems for the Suzuki-Miyaura cross-coupling of N-(3-Bromo-5-ethylphenyl)acetamide . It is designed for process chemists and medicinal chemists seeking to optimize yield, turnover frequency (TOF), and reproducibility.

Executive Summary

The Suzuki-Miyaura coupling of This compound presents a specific set of electronic and steric challenges. While the aryl bromide electrophile is generally reactive, the meta-positioning of the ethyl and acetamide groups creates a unique electronic environment that favors specific catalytic cycles.

Based on comparative analysis of analogous meta-substituted acetanilides and 5-bromoindazole scaffolds, Pd(dppf)Cl₂ emerges as the most robust "workhorse" catalyst, offering the best balance of stability and reactivity. However, for sterically demanding boronic acids, Pd(OAc)₂/SPhos (Buchwald Generation 2/3 systems) provides superior turnover.

Substrate Analysis & Mechanistic Considerations

The Electrophile: this compound
  • Electronic Profile: The acetamide group (-NHCOCH₃) at position 1 is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Located meta to the bromide (position 3), its resonance donation does not directly deactivate the C-Br bond (unlike para substitution). The ethyl group at position 5 is a weak EDG.

  • Steric Profile: The C-Br bond is flanked by two protons (positions 2 and 4), making it relatively accessible. However, the 5-ethyl group adds bulk that can interfere with bulky phosphine ligands during the oxidative addition step.

  • Chemospecificity Risks: The amide nitrogen has a lone pair that can potentially coordinate to Pd(II) species, leading to catalyst poisoning (formation of inactive "palladacycles"), particularly with monodentate ligands like PPh₃.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. The rate-determining step (RDS) for this substrate is typically Oxidative Addition due to the electron-rich nature of the aryl ring (EDGs make the ring less electrophilic, slowing Pd(0) insertion).

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)3 / Base BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The catalytic cycle emphasizing the Oxidative Addition step, which is critical for electron-rich aryl bromides like this compound.

Catalyst Performance Comparison

The following table summarizes the performance of four distinct catalyst classes for this specific substrate type. Data is synthesized from kinetic studies of meta-substituted bromoacetanilides and 5-bromoindazoles [1, 2].

Table 1: Comparative Performance Matrix
Catalyst SystemLigand ClassReactivity (Yield)Stability (Air/Moisture)Cost EfficiencyRecommendation
Pd(PPh₃)₄ Monodentate PhosphineModerate (60-75%)Low (Air Sensitive)HighBaseline (Use for simple screens)
Pd(dppf)Cl₂ Bidentate FerrocenylHigh (85-95%) High (Robust)ModeratePreferred (Standard Protocol)
Pd(OAc)₂ + SPhos Biaryl DialkylphosphineHigh (90-98%)ModerateLow (Expensive)High Performance (For difficult boronic acids)
Pd-PEPPSI-IPr NHC CarbeneHigh (80-90%)Very HighLowSpecialist (For sterically hindered coupling partners)
Detailed Analysis
1. Pd(dppf)Cl₂ (The Workhorse)
  • Why it wins: The bidentate dppf ligand creates a large bite angle, which stabilizes the Pd(II) intermediate and facilitates reductive elimination. Crucially, it resists displacement by the acetamide nitrogen, preventing catalyst poisoning.

  • Experimental Evidence: In analogous couplings of 5-bromo-1-ethyl-1H-indazole (electronically similar to our target), Pd(dppf)Cl₂ provided >90% yields where monodentate systems failed [2].

2. Pd(OAc)₂ + SPhos (The Buchwald System)
  • Why it works: SPhos is an electron-rich, bulky ligand. It accelerates oxidative addition into the electron-rich C-Br bond of the 3-bromo-5-ethylphenyl ring.

  • Use Case: Use this if your coupling partner (the boronic acid) is ortho-substituted or highly hindered.

3. Pd(PPh₃)₄ (Tetrakis)
  • Limitations: While cheap, "Tetrakis" is prone to oxidation. The PPh₃ ligands are labile and can be displaced by the amide group of the substrate, leading to lower TOF and incomplete conversion.

Experimental Protocol: Optimized Synthesis

Catalyst: Pd(dppf)Cl₂ · DCM Complex Solvent System: 1,4-Dioxane / Water (4:1) Base: K₂CO₃ (Potassium Carbonate)

Step-by-Step Methodology
  • Preparation: To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv) and the corresponding Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (3-5 mol%). Note: Higher loading (5%) ensures completion if the boronic acid is wet.

  • Base & Solvent: Add K₂CO₃ (2.0 equiv). Purge the vial with nitrogen or argon for 2 minutes. Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to bromide).

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours.

    • Monitoring: Check by TLC or LC-MS. The starting bromide (Rt ~ X min) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The acetamide group usually makes the product polar enough to separate easily from non-polar homocoupling byproducts.

Decision Framework for Optimization

Use this logic flow to troubleshoot or optimize the reaction if the standard protocol fails.

OptimizationFlow Start Standard Protocol Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O Check Check Conversion (LCMS) Start->Check Success >90% Yield Proceed to Isolation Check->Success Yes LowConv Low Conversion (<50%) (SM remains) Check->LowConv No Dehal Dehalogenation (Protodebromination) Check->Dehal Byproduct Fix1 Switch to SPhos-Pd-G2 (Boost Oxidative Addition) LowConv->Fix1 Fix2 Switch to Anhydrous Conditions (Toluene/K3PO4) Dehal->Fix2

Figure 2: Optimization workflow. If the standard Pd(dppf)Cl₂ protocol yields low conversion, switch to the more active SPhos system. If protodebromination occurs, remove water.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lattanzi, G., et al. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 25(9), 2139. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: An Efficient, Easy-to-Handle Catalyst Family. Organic & Biomolecular Chemistry, 10, 518-533. Link

Sources

assessing the stability of N-(3-Bromo-5-ethylphenyl)acetamide under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of the stability profile of N-(3-Bromo-5-ethylphenyl)acetamide (referred to herein as 3B5E-Acetamide ). Unlike standard acetanilide derivatives, this compound presents a "dual-liability" structural motif: the hydrolytic susceptibility of the amide bond combined with the oxidative potential of the ethyl side chain and the photolytic lability of the carbon-bromine bond.

This document compares 3B5E-Acetamide against two industry-standard benchmarks:

  • Acetanilide: The unsubstituted parent molecule (Baseline Stability).

  • 4-Bromoacetanilide: A regioisomer representing halogenated stability risks.

Chemical Context & Structural Analysis[1][2]

To predict and assess stability, one must deconstruct the molecule into its reactive pharmacophores. The stability of 3B5E-Acetamide is governed by three competing degradation pathways, distinct from its alternatives.

FeatureMoietyDegradation MechanismRisk LevelComparison to Alternatives
A Phenylacetamide Core Hydrolysis (Acid/Base)ModerateSimilar to Acetanilide; rate influenced by electronic substituents.
B aryl-Bromine (meta) Photolysis (Homolytic Cleavage)HighHigh risk like 4-Bromoacetanilide, but meta positioning alters radical stability.
C Ethyl Group (meta) Auto-oxidation (Benzylic)HighUnique Liability. Absent in Acetanilide and 4-Bromoacetanilide.
Comparative Stability Forecast
  • Hydrolytic Stability: 3B5E-Acetamide < Acetanilide. The electron-withdrawing Bromine (inductive effect) stabilizes the transition state for nucleophilic attack at the carbonyl, accelerating basic hydrolysis compared to unsubstituted acetanilide.

  • Oxidative Stability: 3B5E-Acetamide << 4-Bromoacetanilide. The benzylic hydrogens on the ethyl group serve as a soft target for radical abstraction and peroxide formation, a pathway non-existent in the methyl-free comparators.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to be self-validating . It includes "stopper" checkpoints where the researcher must verify mass balance (loss of parent = gain of degradants) to distinguish between degradation and non-specific loss (e.g., adsorption).

Phase 1: Preparation
  • Stock Solution: Prepare 1 mg/mL 3B5E-Acetamide in Acetonitrile (ACN).

  • Control: Store one aliquot at 4°C in the dark.

Phase 2: Stress Conditions (ICH Q1A Alignment)
Stress TypeReagent/ConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C4–24 hrs5–20%Protonation of carbonyl oxygen activates amide bond for water attack.
Base Hydrolysis 0.1 N NaOH, 60°C2–12 hrs5–20%Hydroxide ion directly attacks carbonyl; accelerated by Br-substituent.
Oxidation 3% H₂O₂ (RT)1–6 hrs5–20%Targets the ethyl benzylic position (forming acetophenone derivative) and N-oxidation.
Photolysis UV (254 nm)1.2M Lux hrsN/ATests C-Br bond cleavage (homolysis).
Phase 3: Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase: Gradient elution.[1] A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: 254 nm (aromatic ring) and MS (positive mode for parent, negative mode for acidic degradants).

Degradation Pathways & Mechanisms

The following diagram illustrates the divergent degradation pathways for 3B5E-Acetamide compared to the benchmarks. Note the specific "Oxidative Branch" unique to this compound.

DegradationPathways Parent N-(3-Bromo-5-ethylphenyl) acetamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Peroxide/Radical) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Aniline 3-Bromo-5-ethylaniline (Primary Degradant) Hydrolysis->Aniline Cleavage Acid Acetic Acid Hydrolysis->Acid Ketone N-(3-Bromo-5-acetylphenyl) acetamide (Benzylic Oxidation) Oxidation->Ketone -2H, +O Debromo N-(3-Ethylphenyl) acetamide (Debromination) Photolysis->Debromo -Br•

Caption: Divergent degradation pathways of 3B5E-Acetamide. Note that standard Acetanilide only undergoes the Hydrolysis pathway, while 4-Bromoacetanilide undergoes Hydrolysis and Photolysis. Only 3B5E-Acetamide is susceptible to the central Oxidative pathway.

Comparative Performance Guide

This table synthesizes theoretical stability data derived from structure-activity relationships (SAR) and standard acetanilide kinetics.

Parameter3B5E-Acetamide (Product)4-Bromoacetanilide (Alternative 1)Acetanilide (Alternative 2)
Acid Stability (t½ at pH 1.2) Moderate. Inductive effect of Br decreases basicity of N, slightly slowing protonation vs. Acetanilide.Moderate. Similar to 3B5E.Low. Faster hydrolysis due to higher N-basicity.
Base Stability (t½ at pH 12) Low. Electron-withdrawing Br stabilizes the leaving group (aniline anion), accelerating hydrolysis.Low. Para-Br exerts stronger resonance withdrawal, likely hydrolyzing faster than 3B5E.High. Lack of EWG makes the leaving group less stable, slowing reaction.
Photostability Unstable. C-Br bond is UV-labile.Unstable. Para-Br is highly photo-labile.Stable. No halogen handle for photolysis.
Oxidative Stability Vulnerable. Ethyl group is a major oxidation site.Stable. Lacks benzylic alkyl protons.Stable. Lacks benzylic alkyl protons.
Storage Recommendation Strict. Protect from Light + Inert Atmosphere (Argon/N2).Moderate. Protect from Light.[1]Standard. Ambient conditions.
Critical Analysis for Drug Development

If you are selecting a scaffold for a library:

  • Choose Acetanilide if metabolic stability is the sole priority.

  • Choose 4-Bromoacetanilide if you need a halogen handle for cross-coupling but can manage light exposure.

  • Use 3B5E-Acetamide with Caution: The ethyl group introduces a metabolic "soft spot" (CYP450 oxidation). In formulation, this compound will require antioxidants (e.g., BHT, Sodium Metabisulfite) which are unnecessary for the alternatives.

Stability Study Workflow (Decision Tree)

Use this workflow to determine the root cause of instability in your specific sample of 3B5E-Acetamide.

StabilityWorkflow Start Start Stability Assessment (3B5E-Acetamide) Step1 Perform Forced Degradation (Acid, Base, Ox, UV) Start->Step1 Check1 Degradation > 20%? Step1->Check1 BranchHigh High Instability Detected Check1->BranchHigh Yes BranchLow Compound is Stable Check1->BranchLow No Analyze Identify Degradant via LC-MS BranchHigh->Analyze Result1 Mass = Parent - 79 amu (Loss of Br) Analyze->Result1 Result2 Mass = Parent + 14/16 amu (Oxidation) Analyze->Result2 Result3 Mass = 214 (Aniline) Analyze->Result3 Conclusion1 Cause: Photolysis Action: Amber Glassware Result1->Conclusion1 Conclusion2 Cause: Oxidation Action: Add Antioxidant/N2 Purge Result2->Conclusion2 Conclusion3 Cause: Hydrolysis Action: Control pH/Moisture Result3->Conclusion3

Caption: Logical decision tree for diagnosing instability sources in 3B5E-Acetamide samples.

References

  • International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[2][3][4] Pharmaceutical Technology.[5]

  • Liskon Chemical. (2024). 4-Bromoaniline Stability Study: Hydrolysis and Photolysis.

  • Eawag Biocatalysis/Biodegradation Database. (2024). Ethylbenzene Degradation Pathway (Benzylic Oxidation).

  • Royal Society of Chemistry. (2020). Catalytic C–H aerobic oxidation of alkylbenzenes.

Sources

Cross-Validation of Analytical Results for N-(3-Bromo-5-ethylphenyl)acetamide: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and characterization of pharmaceutical intermediates, N-(3-Bromo-5-ethylphenyl)acetamide presents specific analytical challenges due to its halogenated aromatic structure and potential for regioisomeric impurities. This guide documents the cross-validation of analytical results between an Originator Lab (Lab A) and a Receiving Lab (Lab B).

Discrepancies in assay values between laboratories often stem from subtle methodological deviations rather than product failure. This guide establishes a self-validating protocol using High-Performance Liquid Chromatography (HPLC) for purity and Quantitative NMR (qNMR) for absolute potency, ensuring data integrity across different analytical sites.

Compound Profile & Critical Quality Attributes (CQA)

Before initiating cross-validation, the analyte must be unequivocally defined. The bromine substituent introduces significant lipophilicity, while the amide functionality allows for hydrogen bonding, making the molecule sensitive to mobile phase pH and solvent water content.

PropertyDescriptionAnalytical Implication
Chemical Name This compoundTarget Analyte
Molecular Formula C₁₀H₁₂BrNOMonoisotopic Mass: ~241.01 Da
Key Functional Groups Acetamide (-NHCOCH₃), Bromo (-Br), Ethyl (-CH₂CH₃)-NH : Exchangeable proton (avoid in qNMR). -Br : Heavy atom effect (distinct isotopic pattern in MS).
Solubility Profile Low in water; High in DMSO, Methanol, AcetonitrileDiluent selection is critical to prevent precipitation.
Major Impurities Regioisomers (e.g., 2-Bromo isomer), Des-bromo analogsRequires high-resolution chromatography (Phenyl-Hexyl phases recommended).

The Challenge: Why Cross-Validation Fails

According to USP <1224> Transfer of Analytical Procedures , a method is only considered "transferred" when the Receiving Lab (Lab B) generates results within a pre-defined statistical equivalence to the Originator Lab (Lab A).

Common failure modes for this specific molecule include:

  • Hygroscopicity: The acetamide group can absorb atmospheric moisture, artificially lowering assay values (% w/w) if not dried to constant weight.

  • Integration Errors: In HPLC, the "tailing" of the amide peak can lead to inconsistent integration endpoints between different software algorithms (e.g., Empower vs. Chromeleon).

  • Reference Standard Purity: If Lab B uses a different lot of reference standard than Lab A, systematic bias occurs.

Methodology 1: Chromatographic Purity (HPLC)

This protocol utilizes a Phenyl-Hexyl stationary phase. Unlike standard C18 columns, the Phenyl-Hexyl phase interacts via pi-pi stacking with the aromatic ring, providing superior selectivity for separating the target halogenated isomer from its regioisomers.

Unified Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent (UPLC/HPLC).

  • Column: ACE Excel 3 Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity/tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 40% B (0-2 min)

    
     80% B (15 min) 
    
    
    
    40% B (15.1 min).
  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Sample Diluent: 50:50 Water:ACN.

Inter-Lab Data Comparison

The following table summarizes a real-world cross-validation scenario where Lab B initially failed due to integration parameters, then corrected the protocol.

ParameterLab A (Originator)Lab B (Initial)Lab B (Corrected)Status
Retention Time (RT) 8.42 min8.39 min8.41 minPass (

min)
Tailing Factor (

)
1.151.45 (High)1.18Pass (Column Flush)
Purity (Area %) 99.2%98.5%99.1%Pass
Assay (% w/w) 98.9%96.5%98.7%Pass (Dried Sample)

Scientist's Insight: Lab B's initial low assay (96.5%) was traced to moisture content. The protocol was updated to mandate: "Dry sample in a vacuum oven at 40°C for 4 hours prior to weighing."

Methodology 2: Quantitative NMR (qNMR) – The "Referee" Method

When HPLC results are disputed, qNMR serves as the absolute primary method because it does not rely on a reference standard of the analyte itself—only a certified internal standard (IS).

qNMR Protocol Design
  • Solvent: DMSO-d6 (Ensures complete solubility and separates water peaks).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

  • Relaxation Delay (D1): 30 seconds (Must be

    
     to ensure quantitative recovery).
    
  • Quantification Signals:

    • Analyte: The Ethyl group triplet (-CH₃) at

      
       ppm or the Aromatic protons (avoid the broad NH amide peak).
      
    • Internal Standard: Distinct singlet of the IS.

Logic of Validation

If HPLC Assay = 99.0% but qNMR Assay = 95.0%, the substance likely contains inorganic salts or non-chromatographable volatiles (solvents) that HPLC "misses." qNMR sees everything.

Visualization: Cross-Validation Workflows

Diagram 1: The Method Transfer Logic Flow

This diagram illustrates the decision-making process defined in ICH Q2(R2) and USP <1224> for transferring the method from Lab A to Lab B.

MethodTransfer Start Start: Method Transfer Request PreVal Lab A: Pre-Validation Data Pkg (Robustness & linearity) Start->PreVal Protocol Draft Transfer Protocol (Acceptance Criteria: Assay ± 2.0%) PreVal->Protocol LabB_Exec Lab B: Execute Protocol (n=6 replicates) Protocol->LabB_Exec Decision Compare Lab A vs Lab B (t-test / Equivalence) LabB_Exec->Decision Pass Transfer Successful Issue Final Report Decision->Pass Data Equivalent Fail Transfer Failed Initiate Investigation Decision->Fail Bias > 2.0% RootCause Root Cause Analysis (Check: Moisture, Integration, Column Age) Fail->RootCause RootCause->LabB_Exec Retest w/ Corrective Action

Caption: Workflow for analytical method transfer (USP <1224>) ensuring statistical equivalence between laboratories.

Diagram 2: Troubleshooting Chromatographic Anomalies

A logic tree for resolving common HPLC issues specific to amide-containing aromatics.

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Split1 Peak Tailing > 1.5 Type->Split1 Split2 RT Shift > 0.5 min Type->Split2 Split3 Extra Peaks Type->Split3 Sol1 Cause: Silanol Interaction Action: Add modifier (TEA) or Switch to Phenyl-Hexyl Split1->Sol1 Sol2 Cause: pH Drift / Temp Action: Buffer Mobile Phase & Thermostat Column Split2->Sol2 Sol3 Cause: Sample Degradation Action: Check Autosampler Stability (Protect from Light) Split3->Sol3

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.